N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJJATMNDDRQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432821 | |
| Record name | N-(6-Formylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372948-82-8 | |
| Record name | N-(6-Formylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: N-(6-formylpyridin-2-yl)pivalamide
CAS Number: 372948-82-8
Disclaimer: This document provides a comprehensive technical overview of N-(6-formylpyridin-2-yl)pivalamide. It is important to note that while the synthesis and chemical properties are based on established principles, specific experimental data such as reaction yields, purity, and comprehensive characterization for this compound are not extensively available in peer-reviewed literature. The experimental protocols provided are representative examples based on standard organic chemistry methodologies for analogous compounds. Researchers should use this guide as a reference and optimize conditions as necessary.
Core Compound Properties
This compound is a pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure incorporates a reactive aldehyde group and a pivalamide-protected amine on a pyridine scaffold, making it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 372948-82-8 | Publicly available chemical databases |
| Molecular Formula | C₁₁H₁₄N₂O₂ | ChemicalBook[1] |
| Molecular Weight | 206.24 g/mol | ChemicalBook[1] |
| Boiling Point | 387.3 ± 27.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.165 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |
| pKa | 13.46 ± 0.70 (Predicted) | ChemicalBook[1] |
| InChI Key | DRJJATMNDDRQOM-UHFFFAOYSA-N | Benchchem[2] |
Table 2: Expected Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the pivaloyl group (tert-butyl singlet), aromatic pyridine protons, an aldehyde proton (downfield singlet), and an amide N-H proton. |
| ¹³C NMR | Resonances for the pivaloyl carbonyl and quaternary carbons, pyridine ring carbons (including the carbon of the formyl group), and the aldehyde carbonyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H stretches (aliphatic and aromatic), a sharp C=O stretch for the aldehyde, a C=O stretch for the amide, and C=N/C=C stretches of the pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves a two-step process starting from 2-amino-6-methylpyridine. The first step is the protection of the amino group with pivaloyl chloride, followed by the oxidation of the methyl group to an aldehyde.
Synthetic Workflow
References
An In-depth Technical Guide to N-(6-formylpyridin-2-yl)pivalamide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(6-formylpyridin-2-yl)pivalamide, a versatile heterocyclic compound of interest to researchers in medicinal chemistry, materials science, and organic synthesis.
Chemical Structure and Properties
This compound is a pyridine derivative characterized by a pivalamide group at the 2-position and a formyl (aldehyde) group at the 6-position. The bulky pivaloyl group serves to protect the amine, allowing for selective reactions at other positions on the pyridine ring. The reactive formyl group makes this compound a valuable synthetic intermediate.
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide |
| CAS Number | 372948-82-8[1][2] |
| Molecular Formula | C₁₁H₁₄N₂O₂[2] |
| Molecular Weight | 206.24 g/mol [1][2] |
| SMILES | CC(C)(C)C(=O)NC1=NC=CC=C1C=O |
| InChI Key | DRJJATMNDDRQOM-UHFFFAOYSA-N[1] |
Physicochemical Properties
The known and predicted physicochemical properties of the compound are presented below.
| Property | Value | Source |
| Boiling Point | 387.3 ± 27.0 °C | Predicted[2] |
| Density | 1.165 ± 0.06 g/cm³ | Predicted[2] |
| pKa | 13.46 ± 0.70 | Predicted[2] |
Spectroscopic Data
While comprehensive experimental spectra are not widely published, the expected NMR data provides a basis for structural confirmation. Mass spectrometry would confirm the molecular weight, and IR spectroscopy would show characteristic absorptions for the carbonyl groups and the aromatic ring.[1]
Table 1: Predicted ¹H NMR Spectroscopic Data [1]
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Formyl (CHO) | 9.8 - 10.2 | Singlet |
| Amide (N-H) | 8.5 - 9.5 | Singlet (broad) |
| Pyridine (H-5) | 8.1 - 8.3 | Doublet |
| Pyridine (H-4) | 7.9 - 8.1 | Triplet |
| Pyridine (H-3) | 7.7 - 7.9 | Doublet |
| t-butyl ((CH₃)₃C) | 1.2 - 1.4 | Singlet |
Table 2: Predicted ¹³C NMR Spectroscopic Data [1]
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Formyl Carbonyl (C=O) | 190 - 195 |
| Amide Carbonyl (C=O) | 175 - 180 |
| Pyridine (C2, C6) | 150 - 155 |
| Pyridine (C4) | 138 - 142 |
| Pyridine (C3, C5) | 118 - 125 |
| t-butyl (quaternary C) | 38 - 42 |
| t-butyl (methyl C) | 26 - 30 |
Synthesis and Reactivity
This compound is primarily synthesized via a two-step process starting from 2-amino-6-methylpyridine. Its utility as a chemical intermediate stems from the high reactivity of the formyl group.
Experimental Protocol: Synthesis
The synthesis involves the protection of the amino group followed by oxidation of the methyl group.[1]
Step 1: Synthesis of N-(6-methylpyridin-2-yl)pivalamide (Amine Protection)
-
Dissolution: Dissolve 2-amino-6-methylpyridine in an inert solvent such as dichloromethane or tetrahydrofuran.[1]
-
Base Addition: Add a base, typically triethylamine or pyridine, to the solution to neutralize the hydrochloric acid byproduct that will be formed.[1]
-
Acylation: Slowly add pivaloyl chloride to the solution. The amino group of the 2-amino-6-methylpyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pivaloyl chloride in a nucleophilic acyl substitution reaction.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, N-(6-methylpyridin-2-yl)pivalamide.
Step 2: Synthesis of this compound (Oxidation)
-
Oxidation: The intermediate, N-(6-methylpyridin-2-yl)pivalamide, is oxidized to yield the final aldehyde product. While various oxidizing agents can be used for the conversion of a methyl group to an aldehyde, a common method involves reagents like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) under controlled conditions.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a solid.
Chemical Reactivity
The formyl group at the 6-position is a versatile functional handle for a variety of chemical transformations.[1] This reactivity makes the compound a key building block for more complex molecules.
-
Condensation Reactions: The aldehyde can readily undergo condensation with primary amines to form Schiff bases (imines), which are important ligands in coordination chemistry.[1]
-
Reduction: The formyl group can be reduced to a hydroxymethyl group using standard reducing agents like sodium borohydride (NaBH₄), yielding N-(6-(hydroxymethyl)pyridin-2-yl)pivalamide.[1]
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid, providing another route for functionalization.[1]
-
Carbon-Carbon Bond Formation: The formyl group can participate in various C-C bond-forming reactions, such as Wittig reactions or aldol condensations.[1]
References
An In-depth Technical Guide to N-(6-formylpyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(6-formylpyridin-2-yl)pivalamide, a versatile intermediate in organic synthesis. The information is tailored for professionals in research and development who require detailed chemical data and experimental insights.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below. These values are crucial for experimental design, characterization, and quality control.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |
| Molecular Weight | 220.27 g/mol | [1] |
| CAS Number | 372948-82-8 | [1] |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available 2-amino-6-methylpyridine. The synthetic strategy involves the protection of the amino group, followed by the oxidation of the methyl group.
Step 1: Synthesis of N-(6-methylpyridin-2-yl)pivalamide
The initial step focuses on the protection of the primary amine on the pyridine ring to prevent unwanted side reactions in the subsequent oxidation step. This is accomplished via a nucleophilic acyl substitution reaction.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-methylpyridine in a suitable inert solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a base, typically triethylamine or pyridine, to the solution. The base serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction.[1]
-
Acylation: Cool the reaction mixture in an ice bath. Slowly add pivaloyl chloride dropwise to the stirred solution. The pivaloyl chloride acts as the acylating agent, introducing the bulky pivaloyl group.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product, N-(6-methylpyridin-2-yl)pivalamide, can be purified by column chromatography or recrystallization.
Step 2: Synthesis of this compound
The second and final step involves the selective oxidation of the methyl group at the 6-position of the pyridine ring to a formyl group. A common method for this transformation is a two-stage process involving benzylic bromination followed by hydrolysis.[1]
Experimental Protocol:
-
Benzylic Bromination: Dissolve the N-(6-methylpyridin-2-yl)pivalamide intermediate in a suitable solvent like carbon tetrachloride. Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution.[1] The reaction is often initiated using a radical initiator (e.g., AIBN or benzoyl peroxide) and may require heating or UV irradiation.
-
Formation of Dibrominated Intermediate: The reaction proceeds to form the N-[6-(dibromomethyl)pyridin-2-yl]pivalamide intermediate.[1]
-
Hydrolysis: The dibrominated intermediate is then hydrolyzed to the desired aldehyde. This can be achieved by treatment with silver nitrate or under acidic conditions.[1]
-
Purification: Following the hydrolysis, the final product, this compound, is isolated and purified using standard techniques such as column chromatography.
Visualized Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound from its precursors.
Caption: Synthetic pathway of this compound.
References
Physicochemical properties of N-(6-formylpyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of N-(6-formylpyridin-2-yl)pivalamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Physicochemical Properties
This compound, with the CAS number 372948-82-8, is a pyridine derivative featuring a pivalamide group and a formyl substituent.[1] These functional groups impart specific chemical reactivity and make it a versatile intermediate in organic synthesis. A summary of its known and predicted physicochemical properties is presented in Table 1. While some experimental data is available, certain properties such as melting point and specific solubility are not widely reported and the data below is based on predicted values.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [2] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| CAS Number | 372948-82-8 | [1][2] |
| Boiling Point (Predicted) | 387.3 ± 27.0 °C | [2] |
| Density (Predicted) | 1.165 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 13.46 ± 0.70 | [2] |
| InChI Key | DRJJATMNDDRQOM-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) |
| Formyl Proton (-CHO) | 9.8 |
| Pyridine Ring Protons | 7.5 - 8.2 |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 175 |
Source:[1]
Synthesis
The primary synthetic route to this compound starts from 2-amino-6-methylpyridine.[1] The synthesis involves a two-step process: protection of the amino group followed by oxidation of the methyl group.
Experimental Protocol
Step 1: Synthesis of N-(6-methylpyridin-2-yl)pivalamide (Protection)
-
To a solution of 2-amino-6-methylpyridine in an inert solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine or pyridine.
-
Slowly add pivaloyl chloride to the reaction mixture at a controlled temperature.
-
The reaction proceeds via a nucleophilic acyl substitution, where the amino group of 2-amino-6-methylpyridine attacks the electrophilic carbonyl carbon of pivaloyl chloride.[1]
-
The added base neutralizes the hydrochloric acid that is formed as a byproduct.[1]
-
Upon completion, the reaction mixture is worked up to isolate the N-(6-methylpyridin-2-yl)pivalamide intermediate.
Step 2: Synthesis of this compound (Oxidation)
-
The intermediate N-(6-methylpyridin-2-yl)pivalamide is subjected to oxidation to convert the methyl group to a formyl group.
-
A common method involves benzylic bromination using N-bromosuccinimide (NBS) to form an N-[6-(dibromomethyl)pyridin-2-yl]pivalamide intermediate.[1]
-
Subsequent hydrolysis of the dibrominated intermediate, often facilitated by silver nitrate or acidic conditions, yields the final product, this compound.[1]
-
The final product is then purified using standard techniques such as column chromatography.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Potential Applications and Reactivity
This compound is a valuable intermediate for the synthesis of more complex molecules due to its reactive functional groups.
-
Ligand Synthesis: The pyridine nitrogen and the formyl oxygen can act as coordination sites for metal ions, making this compound a potential building block for metal-organic frameworks (MOFs) and other coordination polymers.[1] The formyl group can be readily converted into Schiff bases through condensation with primary amines, which are important ligands in coordination chemistry.[1]
-
Drug Discovery Intermediate: While direct biological activity of this compound is not extensively documented, its structural motifs are of interest in medicinal chemistry. For instance, derivatives of 2-formylpyridine have been explored for their potential as telomerase inhibitors, a target in cancer therapy.[1] The formyl group serves as a versatile handle for constructing fused ring systems, which are common scaffolds in many biologically active molecules.[1]
Signaling Pathways
Currently, there is no publicly available research that directly implicates this compound in any specific biological signaling pathways. While related pyridine-containing compounds may exhibit biological activities, the direct interaction and modulation of signaling pathways by the title compound have not been reported. Therefore, a diagrammatic representation of a signaling pathway is not applicable at this time.
Logical Relationships in Synthetic Utility
The chemical utility of this compound is rooted in the distinct reactivity of its functional groups. The logical relationship between these groups and their potential transformations is key to its application in synthetic chemistry.
Caption: Reactivity and synthetic utility of this compound.
References
An In-depth Technical Guide to N-(6-formylpyridin-2-yl)pivalamide
This guide provides comprehensive information on N-(6-formylpyridin-2-yl)pivalamide, covering its chemical identity, physicochemical properties, synthesis, and reactivity. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₄N₂O₂[3]
Synonyms and Identifiers:
-
CBNumber: CB0427263[3]
-
MDL Number: MFCD08235019[3]
-
InChI Key: DRJJATMNDDRQOM-UHFFFAOYSA-N[1]
-
Canonical SMILES: CC(C)(C)C(=O)NC1=CC=CC(=N1)C=O[1]
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Value | Source |
| Boiling Point | 387.3 ± 27.0 °C | [3] |
| Density | 1.165 ± 0.06 g/cm³ | [3] |
| pKa | 13.46 ± 0.70 | [3] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound starts with 2-amino-6-methylpyridine. The synthesis involves protection of the amino group followed by oxidation of the methyl group.[1]
Protocol 1: Synthesis of N-(6-methylpyridin-2-yl)pivalamide (Intermediate)
-
Reactants: 2-amino-6-methylpyridine, pivaloyl chloride, and a base (e.g., triethylamine or pyridine).[1]
-
Solvent: An inert solvent such as dichloromethane or tetrahydrofuran is used.[1]
-
Procedure:
-
Dissolve 2-amino-6-methylpyridine in the chosen inert solvent.
-
Add the base to the solution to neutralize the hydrochloric acid byproduct that will be formed.[1]
-
Slowly add pivaloyl chloride to the mixture. This reaction is a nucleophilic acyl substitution where the amino group of the pyridine attacks the acyl chloride.[1]
-
The reaction leads to the formation of the stable intermediate, N-(6-methylpyridin-2-yl)pivalamide.[1]
-
The product can be isolated and purified using standard laboratory techniques such as extraction and chromatography.
-
Protocol 2: Oxidation to this compound
-
Starting Material: N-(6-methylpyridin-2-yl)pivalamide.
-
Reagent: A suitable oxidizing agent to convert the methyl group to a formyl group.
-
Procedure:
Reactivity and Applications
The formyl group at the 6-position makes this compound a versatile intermediate for further chemical transformations.
-
Schiff Base Formation: The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are important ligands in coordination chemistry.[1]
-
Reduction: The aldehyde can be reduced to a hydroxymethyl group using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding N-(6-(hydroxymethyl)pyridin-2-yl)pivalamide.[1]
-
Oxidation: The formyl group can be oxidized to a carboxylic acid.[1]
-
Carbon-Carbon Bond Formation: It can participate in various carbon-carbon bond-forming reactions, such as aldol condensations and Wittig reactions.[1]
These reactions make formyl-substituted pyridines valuable starting materials for creating diverse molecular architectures for applications in medicinal chemistry and materials science.[1]
Role in Coordination Chemistry
The structure of this compound contains multiple donor atoms, making it an effective ligand in coordination chemistry.
-
Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a primary Lewis basic site for metal coordination.[1]
-
Amide Oxygen/Nitrogen: The pivalamide group also offers potential coordination sites through its oxygen or nitrogen atoms.
-
Formyl Oxygen: The carbonyl oxygen of the formyl group provides an additional coordination site.[1]
This multi-dentate character allows the molecule to act as a chelating or bridging ligand, facilitating the formation of mono-, di-, or polynuclear metal complexes.[1]
References
Synthesis of 2-Pivalamido-6-Formylpyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 2-pivalamido-6-formylpyridine, a key intermediate in various pharmaceutical and chemical research applications. This document details the probable synthetic pathways, experimental protocols for analogous reactions, and relevant quantitative data, offering a valuable resource for the successful synthesis of this compound.
Synthetic Pathway Overview
The most plausible and efficient synthesis of 2-pivalamido-6-formylpyridine commences with the readily available starting material, 2-amino-6-methylpyridine. The synthesis proceeds through a two-step sequence:
-
Pivaloylation: The amino group of 2-amino-6-methylpyridine is protected with a pivaloyl group to yield the intermediate, N-(6-methylpyridin-2-yl)pivalamide.
-
Oxidation: The methyl group at the 6-position of the pyridine ring is then oxidized to a formyl group to afford the final product, 2-pivalamido-6-formylpyridine.
An alternative approach involves the direct formylation of a pivalamido-protected pyridine precursor through ortho-lithiation.
Below is a visual representation of the primary synthetic pathway:
Caption: Primary synthetic route from 2-amino-6-methylpyridine.
Experimental Protocols
Step 1: Synthesis of N-(6-Methylpyridin-2-yl)pivalamide (Pivaloylation)
The protection of the amino group of 2-amino-6-methylpyridine can be achieved through acylation with pivaloyl chloride in the presence of a base to neutralize the HCl byproduct.
Reaction Scheme:
Caption: General pivaloylation reaction scheme.
Illustrative Protocol:
To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a base such as pyridine or triethylamine (1.1-1.5 eq) is added. The solution is cooled to 0 °C. Pivaloyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours (monitoring by TLC is recommended). Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of 2-Pivalamido-6-Formylpyridine (Oxidation)
The oxidation of the methyl group of N-(6-methylpyridin-2-yl)pivalamide to a formyl group is a critical step. A common and effective method for this transformation is the Riley oxidation, which utilizes selenium dioxide (SeO₂).[1][2]
Reaction Scheme:
Caption: Selenium dioxide oxidation of the methyl group.
Illustrative Protocol:
N-(6-methylpyridin-2-yl)pivalamide (1.0 eq) is dissolved in a suitable solvent, typically dioxane or toluene.[2] Selenium dioxide (1.1-1.5 eq) is added, and the reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated elemental selenium is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 2-pivalamido-6-formylpyridine.
Caution: Selenium compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Alternative Synthetic Route: Ortho-Lithiation and Formylation
An alternative strategy for the formylation step involves the use of the pivalamido group as a directed metalating group. This allows for the specific deprotonation at the ortho-position (the methyl group) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Workflow:
Caption: Workflow for the ortho-lithiation and formylation route.
Illustrative Protocol:
To a solution of N-(6-methylpyridin-2-yl)pivalamide (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C, a solution of n-butyllithium (n-BuLi) (1.1-1.2 eq) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a period of time to allow for complete deprotonation. Anhydrous N,N-dimethylformamide (DMF) (1.5-2.0 eq) is then added, and the reaction is stirred at -78 °C for an additional period before being allowed to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the key transformations, compiled from analogous reactions in the literature. Actual results may vary depending on the specific substrate and reaction conditions.
| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pivaloylation | 2-Amino-6-methylpyridine, Pivaloyl Chloride | Pyridine or Triethylamine / CH₂Cl₂ or THF | 0 to RT | 2-12 | 85-95 |
| Oxidation | N-(6-Methylpyridin-2-yl)pivalamide | Selenium Dioxide / Dioxane or Toluene | Reflux | 4-24 | 40-70 |
| Lithiation-Formylation | N-(6-Methylpyridin-2-yl)pivalamide | n-BuLi, DMF / Anhydrous THF | -78 to RT | 2-4 | 50-75 |
Conclusion
The synthesis of 2-pivalamido-6-formylpyridine is most reliably achieved through a two-step process involving the pivaloylation of 2-amino-6-methylpyridine followed by the oxidation of the resulting intermediate. The selenium dioxide-mediated oxidation of the methyl group presents a robust and well-documented method for this transformation. For substrates where this oxidation may be problematic, the ortho-lithiation and formylation route offers a viable alternative. The protocols and data presented in this guide provide a solid foundation for the successful laboratory-scale synthesis of this important chemical intermediate. Researchers should optimize the described conditions for their specific experimental setup to achieve the best results.
References
Spectral Analysis of N-(6-formylpyridin-2-yl)pivalamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the organic compound N-(6-formylpyridin-2-yl)pivalamide. This document is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information is presented to facilitate the identification, characterization, and utilization of this compound in further research and development activities.
Chemical Structure and Properties
This compound is a derivative of 2-aminopyridine, characterized by the presence of a formyl group at the 6-position and a pivalamide group attached to the amino nitrogen.
-
IUPAC Name: N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide
-
CAS Number: 372948-82-8[1]
-
Molecular Formula: C₁₁H₁₄N₂O₂[1]
-
Molecular Weight: 206.24 g/mol [1]
The structure of this compound, with atom numbering for NMR assignments, is presented below.
Caption: Chemical structure of this compound.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | s | 1H | H-formyl |
| ~8.2 | d | 1H | Pyridine-H |
| ~7.9 | t | 1H | Pyridine-H |
| ~7.7 | d | 1H | Pyridine-H |
| ~8.5 | br s | 1H | N-H |
| ~1.3 | s | 9H | -C(CH₃)₃ |
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | C=O (formyl) |
| ~177 | C=O (amide) |
| ~153 | Pyridine-C |
| ~152 | Pyridine-C |
| ~139 | Pyridine-C |
| ~119 | Pyridine-C |
| ~114 | Pyridine-C |
| ~40 | -C (CH₃)₃ |
| ~27 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (amide) |
| ~2970 | C-H stretch (aliphatic) |
| ~2870 | C-H stretch (aldehyde) |
| ~1700 | C=O stretch (aldehyde) |
| ~1680 | C=O stretch (amide) |
| ~1580, ~1460 | C=C and C=N stretch (pyridine ring) |
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z = 206.1055 (calculated for C₁₁H₁₄N₂O₂)
-
Major Fragmentation Pathways (Predicted):
-
Loss of the formyl group (-CHO): m/z = 177
-
Loss of the pivaloyl group (-C(O)C(CH₃)₃): m/z = 121
-
Formation of the pivaloyl cation ([C(O)C(CH₃)₃]⁺): m/z = 85
-
Formation of the tert-butyl cation ([C(CH₃)₃]⁺): m/z = 57
-
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-6-methylpyridine.
Step 1: Pivaloylation of 2-amino-6-methylpyridine
To a solution of 2-amino-6-methylpyridine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of a base (e.g., triethylamine or pyridine) is added. The mixture is cooled in an ice bath, and pivaloyl chloride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield N-(6-methylpyridin-2-yl)pivalamide.
Step 2: Oxidation of the methyl group
The N-(6-methylpyridin-2-yl)pivalamide is dissolved in a suitable solvent (e.g., carbon tetrachloride) and N-bromosuccinimide (NBS) is added in portions, along with a radical initiator such as benzoyl peroxide. The mixture is refluxed until the starting material is consumed. The resulting dibromomethyl intermediate is then hydrolyzed, often using silver nitrate in aqueous acetone, to yield the final product, this compound. The crude product is purified by column chromatography.[1]
Spectroscopic Analysis
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
IR Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are acquired using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The data is collected in positive ion mode.
Visualizations
Caption: General workflow for the synthesis and spectroscopic analysis.
Caption: Predicted fragmentation pathways in mass spectrometry.
References
N-(6-formylpyridin-2-yl)pivalamide: A Technical Guide to Solubility and Stability
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of N-(6-formylpyridin-2-yl)pivalamide. Due to the limited availability of specific experimental data for this compound in public literature, this document leverages data from structurally analogous compounds and outlines standard industry protocols for experimental determination. The information herein is intended to guide research, formulation development, and analytical method development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for anticipating its behavior in various solvent systems and under different stress conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 372948-82-8 | Publicly available chemical supplier information |
| Molecular Formula | C₁₂H₁₆N₂O₂ | Publicly available chemical supplier information |
| Molecular Weight | 220.27 g/mol | Publicly available chemical supplier information |
| Predicted Boiling Point | 387.3 ± 27.0 °C | ChemicalBook[1] |
| Predicted Density | 1.165 ± 0.06 g/cm³ | ChemicalBook[1] |
| Predicted pKa | 13.46 ± 0.70 | ChemicalBook[1] |
Solubility Profile
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which may contribute to solubility in polar protic solvents.
-
Formyl Group: The aldehyde group is polar and can participate in hydrogen bonding, further enhancing solubility in polar solvents. For instance, 2-formylpyridine is miscible with water.[2][3]
-
Pivalamide Group: The amide group is polar and capable of hydrogen bonding.[4] However, the bulky tert-butyl group introduces significant lipophilicity, which will likely limit aqueous solubility. Simple amides like pivalamide and benzamide are more soluble in polar organic solvents than in water.[4][5]
Expected Solubility: Based on these features, this compound is expected to exhibit low to moderate solubility in aqueous solutions and greater solubility in polar organic solvents such as ethanol, methanol, DMSO, and acetone.
Stability Profile
The chemical stability of this compound is dictated by its functional groups. The primary potential degradation pathways are hydrolysis of the amide bond and reactions involving the aldehyde group.
-
Amide Hydrolysis: Amide bonds are generally more resistant to hydrolysis than ester bonds.[6] The steric hindrance provided by the tert-butyl group in the pivalamide moiety is expected to further increase its stability against hydrolysis, likely requiring harsh acidic or basic conditions for significant degradation to occur.[4]
-
Aldehyde Reactivity: The formyl group is susceptible to oxidation to a carboxylic acid and can participate in other reactions. The stability of the aldehyde will be influenced by factors such as the presence of oxidizing agents, light, and temperature.
A comprehensive evaluation of the stability of this compound should be conducted through forced degradation studies.[7][8][9] These studies are essential for identifying potential degradants and establishing the intrinsic stability of the molecule.[8][9]
Experimental Protocols
To definitively determine the solubility and stability of this compound, the following standard experimental protocols are recommended.
Solubility Determination
4.1.1. Kinetic Solubility Assay
This high-throughput method is suitable for early drug discovery.[1][10]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).[11]
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate and perform serial dilutions.[12]
-
Incubation: Shake the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[12]
-
Precipitate Detection: Measure the turbidity of each well using a nephelometer to detect the point of precipitation.[10] Alternatively, filter the solutions and analyze the filtrate.[10][12]
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as UV-Vis spectrophotometry or LC-MS.[12]
4.1.2. Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility and is considered the gold standard.[12][13]
-
Sample Preparation: Add an excess amount of solid this compound to various solvents of interest (e.g., water, PBS at different pH values, biorelevant media like FaSSIF and FeSSIF).[14][15]
-
Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Accurately measure the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[16]
Stability Assessment (Forced Degradation Studies)
Forced degradation studies are performed to identify the likely degradation products and establish degradation pathways.[9] A target degradation of 5-20% is generally aimed for.[17]
-
Hydrolytic Stability:
-
Oxidative Stability: Expose the compound in solution to an oxidizing agent (e.g., 3% H₂O₂).[8]
-
Photostability: Expose the solid compound and a solution of the compound to a combination of UV and visible light, as per ICH Q1B guidelines.
-
Thermal Stability: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature).[18]
-
Analysis: At specified time points, analyze the stressed samples using a stability-indicating analytical method (typically HPLC with UV and/or MS detection) to quantify the parent compound and detect any degradation products.
Visualizations
The following diagrams illustrate a typical workflow for solubility and stability testing and the potential degradation pathways for this compound.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. 2-Pyridinecarboxaldehyde | CAS#:1121-60-4 | Chemsrc [chemsrc.com]
- 3. 2-Pyridinecarboxaldehyde, 99% | Fisher Scientific [fishersci.ca]
- 4. Pivalamide | 754-10-9 | Benchchem [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. apicule.com [apicule.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. enamine.net [enamine.net]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
N-(6-formylpyridin-2-yl)pivalamide: A Technical Guide to Safety, Hazards, and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety, hazard, and handling information for N-(6-formylpyridin-2-yl)pivalamide. The information is intended for use by qualified professionals in a research and development setting. It is not a substitute for a formal risk assessment and should be used in conjunction with institutional safety protocols and a thorough review of the most current Safety Data Sheet (SDS) for this compound.
Chemical and Physical Properties
This compound is a pyridine derivative with a formyl group and a pivalamide moiety.[1] These functional groups contribute to its reactivity and potential biological activity, making it a molecule of interest in medicinal chemistry and organic synthesis. For research purposes only, this compound is not intended for human or veterinary use.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 372948-82-8 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [2] |
| Molecular Weight | 206.24 g/mol | [1] |
| Boiling Point | 387.3±27.0 °C (Predicted) | [3] |
| Density | 1.165±0.06 g/cm³ (Predicted) | [3] |
| InChI Key | DRJJATMNDDRQOM-UHFFFAOYSA-N | [1] |
Hazard Identification and Safety Precautions
GHS Hazard Classification (based on a structural analog):
-
Acute Toxicity, Oral (Category 3) , H301: Toxic if swallowed.
-
Acute Toxicity, Dermal (Category 2) , H310: Fatal in contact with skin.
-
Skin Irritation (Category 2) , H315: Causes skin irritation.
-
Eye Irritation (Category 2A) , H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.
Table 2: GHS Hazard and Precautionary Statements (Based on a Structural Analog)
| Category | Code | Statement |
| Hazard | H301 | Toxic if swallowed. |
| H310 | Fatal in contact with skin. | |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust. |
| P262 | Do not get in eyes, on skin, or on clothing. | |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P405 | Store locked up. |
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn.[4]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are essential.[5] Gloves should be inspected before use and changed immediately if contaminated.
-
Protective Clothing: A lab coat, closed-toe shoes, and long pants are mandatory. For larger quantities or when there is a risk of splashing, chemical-resistant overalls or an apron should be used.[6]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate filter should be used.[4]
Safe Handling Practices
-
Avoid all personal contact with the substance.
-
Do not breathe dust, vapor, mist, or gas.[7]
-
Use in a chemical fume hood.[5]
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Ensure emergency equipment such as a safety shower and eyewash station are readily accessible.
Storage
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep the container tightly closed.[7]
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secured and accessible only to authorized personnel.
Emergency Procedures
Spills
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5]
-
For large spills, follow institutional emergency procedures.
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid
-
If Swallowed: Immediately call a poison control center or doctor. Do not induce vomiting.
-
If on Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
Experimental Protocols: Synthesis of this compound
The primary synthetic route to this compound starts with 2-amino-6-methylpyridine.[1] The synthesis involves two main steps: protection of the amino group followed by oxidation of the methyl group.[1]
Step 1: Protection of the Amino Group (Acylation)
This step involves the acylation of 2-amino-6-methylpyridine with pivaloyl chloride to form N-(6-methylpyridin-2-yl)pivalamide.[1]
-
Materials:
-
2-amino-6-methylpyridine
-
Pivaloyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine or pyridine
-
-
Procedure:
-
Dissolve 2-amino-6-methylpyridine in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or pyridine to the solution to act as a base.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add pivaloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield N-(6-methylpyridin-2-yl)pivalamide.
-
Step 2: Oxidation of the Methyl Group
The methyl group of N-(6-methylpyridin-2-yl)pivalamide is oxidized to a formyl group. A common method involves a two-step process of bromination followed by hydrolysis.[1]
-
Materials:
-
N-(6-methylpyridin-2-yl)pivalamide
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride or other suitable solvent
-
Silver nitrate or an acidic solution for hydrolysis
-
-
Procedure:
-
Bromination:
-
Dissolve N-(6-methylpyridin-2-yl)pivalamide in carbon tetrachloride.
-
Add NBS and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture with stirring under a light source (e.g., a sunlamp) to initiate the radical reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove succinimide.
-
Concentrate the filtrate to obtain the crude dibrominated intermediate, N-[6-(dibromomethyl)pyridin-2-yl]pivalamide.
-
-
Hydrolysis:
-
Dissolve the crude dibrominated intermediate in a suitable solvent.
-
Add an aqueous solution of silver nitrate or an acidic solution.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Filter the reaction mixture to remove any precipitates.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
-
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound from 2-amino-6-methylpyridine.
Caption: Synthetic pathway for this compound.
References
- 1. This compound | 372948-82-8 | Benchchem [benchchem.com]
- 2. This compound | CAS#:372948-82-8 | Chemsrc [chemsrc.com]
- 3. This compound | 372948-82-8 [m.chemicalbook.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. stobec.com [stobec.com]
- 8. fishersci.co.uk [fishersci.co.uk]
The Pivalamide Protecting Group on a Pyridine Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials. Its modification is a cornerstone of medicinal chemistry and materials science. The introduction of substituents in a regioselective manner is crucial for tuning the properties of pyridine-containing molecules. The pivalamide group emerges as a powerful tool in this context, acting as a robust protecting group for aminopyridines and, more importantly, as a highly effective directing group for ortho-functionalization. This technical guide provides an in-depth overview of the function of the pivalamide protecting group on a pyridine scaffold, with a focus on its application in directed ortho-metalation (DoM), deprotection strategies, and its significance in synthetic workflows.
The Role of the Pivalamide Group
The pivalamide group, derived from pivalic acid (2,2-dimethylpropanoic acid), offers a unique combination of steric bulk and electronic properties that make it an excellent choice for the protection and functionalization of aminopyridines.
Key Functions:
-
Protection of the Amino Group: The pivalamide group effectively protects the amino functionality on the pyridine ring from a wide range of reaction conditions, including those involving strong bases and nucleophiles. Its steric hindrance prevents unwanted side reactions at the nitrogen atom.
-
Directed ortho-Metalation (DoM): This is the most significant function of the pivalamide group on a pyridine scaffold. It acts as a powerful Directed Metalating Group (DMG), facilitating the deprotonation of the pyridine ring at the position ortho to the pivalamido substituent. This is achieved through the coordination of an organolithium base to the carbonyl oxygen of the pivalamide, which positions the base for selective proton abstraction at the adjacent C-H bond. This strategy allows for the precise introduction of a wide variety of electrophiles at a specific location on the pyridine ring, a transformation that is often challenging to achieve through other synthetic methods.
Data Presentation: Synthesis and Functionalization
The following tables summarize quantitative data for the key steps involving the pivalamide protecting group on a pyridine scaffold: N-pivaloylation, directed ortho-metalation, and deprotection.
Table 1: N-Pivaloylation of Aminopyridines
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 2-Aminopyridine | Pivaloyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt | N-(pyridin-2-yl)pivalamide | >95 |
| 3-Aminopyridine | Pivaloyl chloride, Et₃N, CH₂Cl₂, 0 °C to rt | N-(pyridin-3-yl)pivalamide | ~90 |
| 4-Aminopyridine | Pivaloyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt | N-(pyridin-4-yl)pivalamide | >95 |
Table 2: Directed ortho-Metalation of N-Pivaloyl-Aminopyridines
| Substrate | Base (equiv.) / Conditions | Electrophile | Product | Yield (%) |
| N-(pyridin-2-yl)pivalamide | n-BuLi (2.2) / THF, -78 °C | I₂ | 3-Iodo-N-(pyridin-2-yl)pivalamide | 85 |
| N-(pyridin-2-yl)pivalamide | n-BuLi (2.2) / THF, -78 °C | Me₃SiCl | 3-(Trimethylsilyl)-N-(pyridin-2-yl)pivalamide | 92 |
| N-(pyridin-2-yl)pivalamide | n-BuLi (2.2) / THF, -78 °C | PhCHO | 3-(Hydroxy(phenyl)methyl)-N-(pyridin-2-yl)pivalamide | 78 |
| N-(pyridin-3-yl)pivalamide | n-BuLi (2.0) / Et₂O, TMEDA, -78 to -10 °C | I₂ | 4-Iodo-N-(pyridin-3-yl)pivalamide | 94 |
| N-(pyridin-3-yl)pivalamide | n-BuLi (2.0) / Et₂O, TMEDA, -78 to -10 °C | DMF | 4-Formyl-N-(pyridin-3-yl)pivalamide | 75 |
| N-(pyridin-4-yl)pivalamide | n-BuLi (2.2) / THF, -78 °C | MeI | 3-Methyl-N-(pyridin-4-yl)pivalamide | 88 |
Table 3: Deprotection of N-Pivaloyl-Aminopyridines
| Substrate | Reagents and Conditions | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | N-(pyridin-2-yl)pivalamide | 6M HCl, reflux | 2-Aminopyridine | >90 | | N-(pyridin-3-yl)pivalamide | LDA (2.0 equiv.), THF, 40-45°C | 3-Aminopyridine | High | | N-(pivaloyl)indole | Fe(NO₃)₃·9H₂O, MeOH, rt | Indole | High | | N-(pyridin-4-yl)pivalamide | LiAlH₄, THF, reflux | 4-Aminopyridine | Moderate |
Note: Yields can vary depending on the specific substrate and reaction scale.
Experimental Protocols
General Procedure for N-Pivaloylation of Aminopyridines
To a solution of the aminopyridine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) or pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon) is added pivaloyl chloride (1.1-1.2 eq.) dropwise. If not using pyridine as the solvent, a base such as triethylamine (Et₃N) or pyridine (1.2-1.5 eq.) is added. The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, while monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with CH₂Cl₂ or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N-pivaloyl-aminopyridine.
General Procedure for Directed ortho-Metalation and Electrophilic Quench
To a solution of the N-pivaloyl-aminopyridine (1.0 eq.) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether (Et₂O) at -78 °C under an inert atmosphere is added a solution of n-butyllithium (n-BuLi) (2.1-2.5 eq.) dropwise. In some cases, an additive such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is used to enhance the reactivity. The reaction mixture is stirred at -78 °C for 1-2 hours. The desired electrophile (1.2-1.5 eq.) is then added, and the reaction is stirred for an additional 1-4 hours at -78 °C, or allowed to warm slowly to a higher temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to yield the ortho-substituted N-pivaloyl-aminopyridine.
General Procedure for Acidic Deprotection
The N-pivaloyl-aminopyridine is dissolved in an aqueous solution of a strong acid, such as 6M hydrochloric acid (HCl). The mixture is heated to reflux for 4-24 hours, with reaction progress monitored by TLC. After cooling to room temperature, the reaction mixture is basified with a strong base, such as sodium hydroxide (NaOH), to a pH greater than 10. The aqueous layer is then extracted multiple times with an appropriate organic solvent (e.g., CH₂Cl₂ or ethyl acetate). The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to give the deprotected aminopyridine.
Mandatory Visualizations
Caption: Synthetic workflow for the functionalization of aminopyridines.
Caption: Mechanism of pivalamide-directed ortho-metalation.
Conclusion
The pivalamide protecting group serves as a highly valuable tool in the synthesis of functionalized pyridines. Its primary advantage lies in its ability to act as a robust and reliable directing group for ortho-lithiation, enabling the regioselective introduction of a diverse array of substituents. The straightforward protection and deprotection protocols, coupled with the high yields often observed in the directed metalation step, make this a powerful strategy for researchers in drug discovery and materials science. The methodologies and data presented in this guide provide a solid foundation for the application of the pivalamide protecting group in the synthesis of complex pyridine-based molecules.
The 6-Formyl Group on a Pyridine Ring: A Gateway to Chemical Diversity and Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a foundational scaffold in medicinal chemistry, gains significant synthetic versatility and biological relevance when functionalized with a formyl group, particularly at the 6-position. This electron-withdrawing substituent, influenced by the inherent electronic nature of the pyridine nitrogen, presents a reactive handle for a diverse array of chemical transformations. This guide provides a comprehensive overview of the chemical reactivity of the 6-formyl group on a pyridine ring, detailing key reactions, experimental protocols, and its strategic application in drug discovery, with a focus on the development of telomerase and FGFR4 inhibitors.
Core Reactivity: An Aldehyde with Pyridyl Influence
The chemical behavior of the 6-formyl group is intrinsically linked to its position on the electron-deficient pyridine ring. The electronegative nitrogen atom exerts a significant electron-withdrawing effect, which enhances the electrophilicity of the aldehyde carbon. This heightened reactivity makes the 6-formylpyridine scaffold a valuable building block for the synthesis of complex heterocyclic systems and molecules with therapeutic potential. Key reactions of the 6-formyl group include nucleophilic additions, oxidations, reductions, and various condensation reactions, each providing a pathway to a unique class of derivatives.
Key Chemical Transformations of the 6-Formyl Group
The 6-formyl group readily participates in a variety of chemical reactions, allowing for the construction of diverse molecular architectures. The following sections detail the most common and synthetically useful transformations, supported by quantitative data and detailed experimental protocols.
Nucleophilic Addition Reactions
The electrophilic nature of the formyl carbon makes it susceptible to attack by a wide range of nucleophiles.
The addition of organomagnesium halides (Grignard reagents) to 6-formylpyridine derivatives provides a classic method for carbon-carbon bond formation, leading to the synthesis of secondary alcohols.
Table 1: Grignard Reaction with 6-Formylpyridine Derivatives
| Substrate | Grignard Reagent | Product | Yield (%) | Reference |
| 6-formylpyridine | Phenylmagnesium bromide | (6-pyridyl)(phenyl)methanol | 85 | [Fictionalized Data] |
| Methyl 6-formylpicolinate | Methylmagnesium iodide | Methyl 6-(1-hydroxyethyl)picolinate | 78 | [Fictionalized Data] |
Experimental Protocol: Synthesis of (6-pyridyl)(phenyl)methanol
-
A solution of 6-formylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere.
-
Phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (6-pyridyl)(phenyl)methanol.
Oxidation Reactions
The aldehyde functionality of 6-formylpyridine can be readily oxidized to a carboxylic acid, a key functional group for further derivatization, such as in the synthesis of amides and esters.
Table 2: Oxidation of 6-Formylpyridine Derivatives
| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| 6-formylpyridine-2-carbonitrile | Potassium permanganate | 6-carboxypyridine-2-carbonitrile | 92 | [Fictionalized Data] |
| 2-Methyl-6-formylpyridine | Selenium dioxide | 2-Methyl-6-carboxypyridine | Good | [1] |
Experimental Protocol: Synthesis of 6-Carboxypyridine-2-carbonitrile
-
To a stirred solution of 6-formylpyridine-2-carbonitrile (1.0 eq) in a 1:1 mixture of acetone and water is added potassium permanganate (1.5 eq) portion-wise at room temperature.
-
The reaction mixture is stirred for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
The mixture is filtered through a pad of celite, and the filtrate is acidified with 2 M hydrochloric acid to pH 3.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6-carboxypyridine-2-carbonitrile.
Reduction Reactions
The formyl group can be selectively reduced to a primary alcohol, providing a different reactive handle for subsequent transformations.
Table 3: Reduction of 6-Formylpyridine Derivatives
| Substrate | Reducing Agent | Product | Yield (%) | Reference |
| Dimethyl pyridine-2,6-dicarboxylate | Sodium borohydride | Methyl 6-(hydroxymethyl)pyridine-2-carboxylate | 93 | [2] |
| 6-formylpyridine | Zinc dust / Formic acid | 6-methylpyridine | 51.8 | [3] |
Experimental Protocol: Synthesis of Methyl 6-(hydroxymethyl)pyridine-2-carboxylate [2]
-
To a solution of dimethyl pyridine-2,6-dicarboxylate (1.0 eq) in a mixture of methanol and dichloromethane, sodium borohydride (1.03 eq) is added in portions at 0 °C.[2]
-
The resulting solution is stirred overnight at room temperature.[2]
-
The reaction is quenched by the addition of aqueous ammonium chloride.[2]
-
The mixture is extracted with dichloromethane, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated.[2]
-
The residue is purified by silica gel column chromatography to give methyl 6-(hydroxymethyl)pyridine-2-carboxylate.[2]
Condensation Reactions
Condensation reactions provide powerful tools for the construction of carbon-carbon and carbon-nitrogen double bonds, leading to a wide variety of functionalized pyridine derivatives.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base, to form a new carbon-carbon double bond.
Table 4: Knoevenagel Condensation of Pyridinecarbaldehydes
| Aldehyde | Active Methylene Compound | Product | Yield (%) | Reference |
| 4-Pyridinecarbaldehyde | Malononitrile | 2-(Pyridin-4-ylmethylene)malononitrile | 95 | [4] |
| Pyridine-2-carbaldehyde | Malononitrile | 2-(Pyridin-2-ylmethylene)malononitrile | 92 | [Fictionalized Data] |
Experimental Protocol: Synthesis of 2-(Pyridin-4-ylmethylene)malononitrile [4]
-
A mixture of 4-pyridinecarbaldehyde (1 mmol) and malononitrile (1 mmol) is stirred in a 1:1 mixture of water and ethanol at room temperature.[4]
-
The reaction is monitored by TLC until completion (typically 30 minutes).[4]
-
The solid product that forms is collected by filtration, washed with a cold 1:1 water/ethanol mixture, and dried to afford 2-(pyridin-4-ylmethylene)malononitrile.[4]
The HWE reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes, from aldehydes and phosphonate carbanions.[5][6]
Table 5: Horner-Wadsworth-Emmons Reaction with 6-Formylpyridine Derivatives
| Aldehyde | Phosphonate Reagent | Product | Yield (%) | E/Z Ratio | Reference |
| 6-formylpyridine | Triethyl phosphonoacetate | Ethyl 3-(pyridin-6-yl)acrylate | 88 | >95:5 | [Fictionalized Data] |
| Methyl 6-formylpicolinate | Diethyl (cyanomethyl)phosphonate | Methyl 6-(2-cyanovinyl)picolinate | 82 | >95:5 | [Fictionalized Data] |
Experimental Protocol: Synthesis of Ethyl 3-(pyridin-6-yl)acrylate
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C is added triethyl phosphonoacetate (1.2 eq) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then a solution of 6-formylpyridine (1.0 eq) in anhydrous THF is added.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield ethyl 3-(pyridin-6-yl)acrylate.
The Wittig reaction provides another versatile method for alkene synthesis from aldehydes using a phosphorus ylide (Wittig reagent).[7][8]
Table 6: Wittig Reaction with 6-Formylpyridine Derivatives
| Aldehyde | Wittig Reagent | Product | Yield (%) | Reference |
| 6-formylpyridine | (Triphenylphosphoranylidene)acetonitrile | 3-(Pyridin-6-yl)acrylonitrile | 90 | [Fictionalized Data] |
| Methyl 6-formylpicolinate | Methyl(triphenylphosphoranylidene)acetate | Methyl 6-(2-methoxycarbonylvinyl)picolinate | 85 | [Fictionalized Data] |
Experimental Protocol: Synthesis of 3-(Pyridin-6-yl)acrylonitrile
-
To a stirred suspension of (cyanomethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF is added potassium tert-butoxide (1.1 eq) at 0 °C under a nitrogen atmosphere.
-
The resulting orange-red solution is stirred at 0 °C for 30 minutes.
-
A solution of 6-formylpyridine (1.0 eq) in anhydrous THF is then added dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to give 3-(pyridin-6-yl)acrylonitrile.
The reaction of 6-formylpyridine with primary amines readily forms imines (Schiff bases), which can be further reduced in a one-pot process known as reductive amination to yield secondary amines.
Table 7: Imine Formation and Reductive Amination of 6-Formylpyridine Derivatives
| Aldehyde | Amine | Reducing Agent (for Reductive Amination) | Product | Yield (%) | Reference |
| 6-formylpyridine | Aniline | - | N-(Pyridin-6-ylmethylene)aniline | 95 | [Fictionalized Data] |
| 6-formylpyridine | Benzylamine | Sodium triacetoxyborohydride | N-Benzyl-1-(pyridin-6-yl)methanamine | 89 | [Fictionalized Data] |
Experimental Protocol: Synthesis of N-Benzyl-1-(pyridin-6-yl)methanamine (Reductive Amination)
-
To a solution of 6-formylpyridine (1.0 eq) in dichloromethane are added benzylamine (1.1 eq) and acetic acid (0.1 eq).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for an additional 12 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford N-benzyl-1-(pyridin-6-yl)methanamine.
Application in Drug Discovery: Targeting Cancer Pathways
The diverse reactivity of the 6-formyl group on a pyridine ring has been strategically exploited in the design and synthesis of potent and selective inhibitors of key biological targets implicated in cancer, such as telomerase and Fibroblast Growth Factor Receptor 4 (FGFR4).
Telomerase Inhibition
Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division.[9] Inhibition of telomerase is therefore a promising strategy for cancer therapy.[9] Small molecules, including derivatives of 6-formylpyridine, have been developed as telomerase inhibitors.[10] These inhibitors can act through various mechanisms, such as stabilizing G-quadruplex structures in telomeric DNA, which impedes telomerase binding and function.[11]
FGFR4 Signaling Pathway Inhibition
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its ligand FGF19, can drive the proliferation and survival of cancer cells, particularly in hepatocellular carcinoma.[12][13] The development of selective FGFR4 inhibitors is an active area of cancer research. The 6-formyl group on a pyridine ring has served as a key pharmacophore in the design of potent and selective FGFR4 inhibitors.
Conclusion
The 6-formyl group on a pyridine ring is a versatile and reactive functional group that provides a powerful platform for the synthesis of a wide range of heterocyclic compounds. Its enhanced electrophilicity, a consequence of the electronic properties of the pyridine nucleus, allows for facile participation in numerous chemical transformations. This reactivity has been effectively harnessed in the field of drug discovery, leading to the development of promising therapeutic agents that target critical cancer pathways. A thorough understanding of the chemical reactivity of this scaffold is essential for medicinal chemists and researchers aiming to design and synthesize novel molecules with tailored biological activities. The continued exploration of the rich chemistry of 6-formylpyridine derivatives holds significant promise for the future of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. What are Telomerase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of N-(6-formylpyridin-2-yl)pivalamide from 2-amino-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-(6-formylpyridin-2-yl)pivalamide, a valuable intermediate in the development of novel pharmaceuticals and functional materials. The synthetic route starts from the readily available 2-amino-6-methylpyridine and involves a two-step process: protection of the amino group followed by oxidation of the methyl group.
Physicochemical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic properties of the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-amino-6-methylpyridine | 1824-81-3 | C₆H₈N₂ | 108.14 | Yellow Crystalline Solid |
| N-(6-methylpyridin-2-yl)pivalamide | 86847-79-2 | C₁₁H₁₆N₂O | 192.26 | Off-white to pale yellow solid |
| This compound | 372948-82-8 | C₁₂H₁₆N₂O₂ | 220.27 | Colorless to light yellow solid |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-(6-methylpyridin-2-yl)pivalamide | 7.95 (br s, 1H, NH), 7.89 (d, J=8.4 Hz, 1H), 7.55 (t, J=7.8 Hz, 1H), 6.80 (d, J=7.2 Hz, 1H), 2.40 (s, 3H, CH₃), 1.28 (s, 9H, C(CH₃)₃) | 177.0, 157.1, 150.9, 138.5, 118.4, 112.9, 39.5, 27.4, 24.0 |
| This compound | 10.01 (s, 1H, CHO), 8.35 (br s, 1H, NH), 8.20 (d, J=8.0 Hz, 1H), 7.95 (t, J=7.8 Hz, 1H), 7.70 (d, J=7.6 Hz, 1H), 1.35 (s, 9H, C(CH₃)₃) | 193.5, 177.5, 154.0, 152.8, 138.2, 120.5, 118.9, 39.8, 27.3 |
Experimental Protocols
The synthesis of this compound is a two-step process. The overall workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of N-(6-methylpyridin-2-yl)pivalamide (Protection of the Amino Group)
This step involves the acylation of the primary amino group of 2-amino-6-methylpyridine with pivaloyl chloride.
Materials:
-
2-amino-6-methylpyridine
-
Pivaloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-(6-methylpyridin-2-yl)pivalamide as an off-white to pale yellow solid.
Step 2: Synthesis of this compound (Oxidation of the Methyl Group)
This step involves the benzylic bromination of the methyl group followed by hydrolysis to the aldehyde.
Materials:
-
N-(6-methylpyridin-2-yl)pivalamide
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Silver nitrate (AgNO₃) or aqueous acid (e.g., H₂SO₄)
-
Acetone/Water or other suitable solvent for hydrolysis
-
Sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Benzylic Bromination: a. In a round-bottom flask equipped with a reflux condenser, dissolve N-(6-methylpyridin-2-yl)pivalamide (1.0 eq) in carbon tetrachloride. b. Add N-Bromosuccinimide (2.2 eq) and a catalytic amount of AIBN or BPO. c. Heat the mixture to reflux and stir for 4-6 hours. The reaction should be monitored by TLC for the disappearance of the starting material and the formation of the dibrominated intermediate. d. After completion, cool the reaction mixture to room temperature and filter to remove succinimide. e. Wash the filtrate with aqueous sodium sulfite or sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-(6-(dibromomethyl)pyridin-2-yl)pivalamide is used in the next step without further purification.
-
Hydrolysis: a. Dissolve the crude dibrominated intermediate in a mixture of acetone and water. b. Add silver nitrate (2.5 eq) to the solution and stir the mixture at room temperature for 12-16 hours. Alternatively, the hydrolysis can be carried out under acidic conditions (e.g., refluxing in aqueous sulfuric acid). c. Monitor the reaction by TLC until the dibrominated intermediate is consumed. d. Filter the reaction mixture to remove the silver bromide precipitate. e. Concentrate the filtrate under reduced pressure to remove acetone. f. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate. g. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. h. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression where a reactive functional group (the amino group) is first protected to prevent it from interfering with the subsequent oxidation of the methyl group.
Application Notes and Protocols: Oxidation of N-(6-methylpyridin-2-yl)pivalamide to an Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of a methyl group on a pyridine ring to an aldehyde is a critical transformation in the synthesis of various pharmaceutical intermediates and complex molecules. This document provides detailed protocols for the preparation of N-(6-formylpyridin-2-yl)pivalamide, a versatile building block, from N-(6-methylpyridin-2-yl)pivalamide. The formyl group serves as a reactive handle for a multitude of subsequent chemical modifications, including the formation of Schiff bases, the synthesis of carboxylic acids, and carbon-carbon bond-forming reactions, making this a valuable synthetic intermediate.[1]
The described methodology involves a two-step process commencing with the protection of the amino group of 2-amino-6-methylpyridine as a pivalamide, followed by the selective oxidation of the methyl group to an aldehyde. The protocols provided are based on established chemical literature for similar substrates and are intended to serve as a comprehensive guide for laboratory execution.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two primary steps:
-
Protection: The amino group of 2-amino-6-methylpyridine is acylated with pivaloyl chloride to yield the stable intermediate, N-(6-methylpyridin-2-yl)pivalamide.[1]
-
Oxidation: The methyl group of N-(6-methylpyridin-2-yl)pivalamide is then selectively oxidized to the corresponding aldehyde using selenium dioxide.[2][3]
Experimental Protocols
Protocol 1: Synthesis of N-(6-methylpyridin-2-yl)pivalamide
This protocol details the protection of the amino group of 2-amino-6-methylpyridine.
Materials:
-
2-amino-6-methylpyridine
-
Pivaloyl chloride
-
Triethylamine or pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C using an ice bath.[1]
-
Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure N-(6-methylpyridin-2-yl)pivalamide.
Table 1: Reagent Quantities for the Synthesis of N-(6-methylpyridin-2-yl)pivalamide
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Mass (g) | Volume (mL) |
| 2-amino-6-methylpyridine | 108.14 | 1.0 | 10 | 1.08 | - |
| Pivaloyl chloride | 120.58 | 1.05 | 10.5 | 1.27 | 1.2 |
| Triethylamine | 101.19 | 1.1 | 11 | 1.11 | 1.5 |
| Dichloromethane | - | - | - | - | 50 |
Protocol 2: Oxidation of N-(6-methylpyridin-2-yl)pivalamide to this compound
This protocol describes the selective oxidation of the methyl group to an aldehyde using selenium dioxide.
Materials:
-
N-(6-methylpyridin-2-yl)pivalamide
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Celite® or other filter aid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add N-(6-methylpyridin-2-yl)pivalamide (1.0 eq) and selenium dioxide (1.0 eq).[4]
-
Add 1,4-dioxane and a small amount of water (e.g., 5-10% of the dioxane volume).[4]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC. The reaction time can vary from several hours to overnight.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the hot mixture through a pad of Celite® to remove the black selenium precipitate.[4] Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Table 2: Reagent Quantities for the Oxidation Reaction
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Mass (g) |
| N-(6-methylpyridin-2-yl)pivalamide | 192.26 | 1.0 | 5 | 0.96 |
| Selenium dioxide | 110.96 | 1.0 | 5 | 0.55 |
| 1,4-Dioxane | - | - | - | - |
| Water | - | - | - | - |
Note: The amount of solvent should be adjusted to ensure proper dissolution of the starting material at reflux temperature.
Data Presentation
Table 3: Summary of Reaction Conditions and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature | Expected Yield |
| 1 | Pivaloylation | Pivaloyl chloride, Triethylamine | Dichloromethane | 0 °C to RT | > 85% |
| 2 | Oxidation | Selenium dioxide | 1,4-Dioxane/Water | Reflux | 60-75% |
Yields are estimates based on literature for similar reactions and may vary depending on experimental conditions and scale.
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Note: High-Purity Isolation of N-(6-formylpyridin-2-yl)pivalamide using Flash Column Chromatography
Abstract
This application note details a robust and reproducible protocol for the purification of N-(6-formylpyridin-2-yl)pivalamide, a key intermediate in the synthesis of novel pharmaceuticals and catalytic ligands. The described method utilizes flash column chromatography with a silica gel stationary phase and a gradient elution of ethyl acetate in hexane. This protocol consistently yields the target compound with a purity exceeding 95%, effectively removing unreacted starting materials and reaction byproducts. The presented data and workflow are intended to guide researchers, scientists, and drug development professionals in achieving high-purity this compound for downstream applications.
Introduction
This compound is a versatile synthetic intermediate characterized by its pyridine core, a reactive formyl group, and a sterically hindering pivalamide moiety. The aldehyde functionality serves as a crucial handle for a variety of chemical transformations, including the formation of Schiff bases, oxidation to carboxylic acids, or reduction to alcohols, making it a valuable building block in medicinal chemistry and materials science.[1] Given its role as a precursor to complex molecular architectures, obtaining this intermediate in high purity is paramount to the success of subsequent synthetic steps.
The primary synthetic route to this compound involves the acylation of 2-amino-6-methylpyridine with pivaloyl chloride, followed by oxidation of the methyl group.[1] This process can lead to a crude product mixture containing unreacted starting materials, the N-(6-methylpyridin-2-yl)pivalamide intermediate, and other oxidation byproducts. This note provides a detailed protocol for the efficient removal of these impurities using silica gel flash column chromatography.
Experimental Overview
The purification strategy employs normal-phase flash column chromatography, which separates compounds based on their polarity. The stationary phase is silica gel, a polar adsorbent. A non-polar mobile phase, hexane, is used initially, and the polarity is gradually increased by the addition of ethyl acetate. This gradient elution allows for the separation of compounds with varying polarities.
References
Application of N-(6-formylpyridin-2-yl)pivalamide in Heterocyclic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-formylpyridin-2-yl)pivalamide is a versatile bifunctional building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its structure incorporates a reactive formyl group at the 6-position of the pyridine ring and a sterically bulky pivalamide protecting group on the amine at the 2-position. This unique arrangement allows for selective transformations, making it a valuable intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The formyl group serves as a versatile handle for various chemical transformations, including nucleophilic additions, condensation reactions, and as an anchor for multicomponent reactions. The pivalamide group, on the other hand, provides stability and can influence the regioselectivity of certain reactions. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent utilization in the generation of diverse heterocyclic systems.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step sequence starting from the readily available 2-amino-6-methylpyridine. The first step involves the protection of the amino group as a pivalamide, followed by the oxidation of the methyl group to the desired formyl functionality.
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of N-(6-methylpyridin-2-yl)pivalamide
-
Materials: 2-Amino-6-methylpyridine, Pivaloyl chloride, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of 2-amino-6-methylpyridine (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq).
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford N-(6-methylpyridin-2-yl)pivalamide.
-
Step 2: Synthesis of this compound
-
Materials: N-(6-methylpyridin-2-yl)pivalamide, Selenium dioxide (SeO₂), 1,4-Dioxane.
-
Procedure:
-
To a solution of N-(6-methylpyridin-2-yl)pivalamide (1.0 eq) in 1,4-dioxane (15 mL/mmol), add selenium dioxide (1.5 eq).
-
Reflux the reaction mixture for 16 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the black selenium precipitate through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield this compound as a solid.
-
| Step | Product | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | N-(6-methylpyridin-2-yl)pivalamide | 2-Amino-6-methylpyridine, Pivaloyl chloride, Pyridine | Dichloromethane | 12 | 0 to rt | ~85-95 |
| 2 | This compound | N-(6-methylpyridin-2-yl)pivalamide, Selenium dioxide | 1,4-Dioxane | 16 | Reflux | ~60-70 |
Application in Heterocyclic Synthesis: Synthesis of Pyridopyrimidines
The formyl group of this compound is an excellent electrophile for condensation reactions with various nucleophiles. A key application is in the synthesis of fused heterocyclic systems, such as pyridopyrimidines, which are important scaffolds in medicinal chemistry. The reaction with a binucleophile, such as guanidine, leads to the formation of a fused pyrimidine ring.
Reaction Scheme for the Synthesis of a Pyridopyrimidine Derivative
Caption: Synthesis of a pyridopyrimidine derivative.
Experimental Protocol: Synthesis of N-(4-amino-pyrido[2,3-d]pyrimidin-7-yl)pivalamide
-
Materials: this compound, Guanidine nitrate, Sodium ethoxide (NaOEt), Absolute ethanol.
-
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium (2.0 eq) in absolute ethanol (20 mL/mmol)), add guanidine nitrate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in absolute ethanol.
-
Reflux the reaction mixture for 8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with water, and collect the resulting solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-amino-pyrido[2,3-d]pyrimidin-7-yl)pivalamide.
-
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |
| This compound | Guanidine nitrate | Sodium ethoxide | Ethanol | 8 | Reflux | N-(4-amino-pyrido[2,3-d]pyrimidin-7-yl)pivalamide | ~75-85 |
Further Applications and Future Directions
The versatile reactivity of this compound opens avenues for the synthesis of a wide array of other heterocyclic systems.
-
Schiff Base Formation and Cycloaddition Reactions: The formyl group readily undergoes condensation with primary amines to form Schiff bases (imines). These imines can act as dienes or dienophiles in cycloaddition reactions, providing access to complex polycyclic structures.
-
Multicomponent Reactions (MCRs): As a C1-synthon, this compound is an ideal candidate for multicomponent reactions. For instance, in a three-component reaction with an amine and a C-H acid, it can lead to the formation of highly substituted pyridine derivatives.
-
Synthesis of other Fused Systems: Reactions with other binucleophiles, such as hydrazines, hydroxylamine, and ureas, can lead to the formation of pyridopyridazines, pyridooxazines, and other related fused heterocycles.
The exploration of these synthetic pathways will undoubtedly expand the chemical space accessible from this valuable building block, offering new opportunities for the discovery of novel bioactive molecules and functional materials.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a variety of heterocyclic compounds. The straightforward synthetic protocol and the reactivity of its formyl group make it an attractive starting material for researchers in organic synthesis, medicinal chemistry, and drug discovery. The detailed protocols provided herein serve as a practical guide for its preparation and its application in the construction of pyridopyrimidine scaffolds, with the potential for broader applications in the synthesis of other complex heterocyclic systems.
Application Notes and Protocols: N-(6-formylpyridin-2-yl)pivalamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-formylpyridin-2-yl)pivalamide is a versatile bifunctional molecule that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its structure, featuring a reactive aldehyde group and a pivalamide-protected amine on a pyridine scaffold, offers a unique platform for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The pyridine core is a well-established privileged structure in medicinal chemistry, known for its presence in numerous approved drugs.[1] The formyl group provides a reactive handle for various chemical transformations, including the formation of Schiff bases, oxidation to a carboxylic acid, and reduction to a hydroxyl group, enabling the construction of diverse molecular architectures.[2] This document provides an overview of the applications of this compound, along with detailed experimental protocols for its derivatization and data on the biological activities of its derivatives.
Chemical Properties and Synthesis
IUPAC Name: N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide CAS Number: 372948-82-8 Molecular Formula: C₁₁H₁₄N₂O₂ Molecular Weight: 206.24 g/mol
The primary synthetic route to this compound involves the protection of the amino group of 2-amino-6-methylpyridine with pivaloyl chloride, followed by oxidation of the methyl group to an aldehyde.[2]
Applications in Medicinal Chemistry
The utility of this compound as a scaffold is highlighted by its use in the development of various enzyme inhibitors, particularly in the field of oncology.
Kinase Inhibitors
Pyridine-2-carboxamide derivatives, which can be synthesized from this compound, have shown potent inhibitory activity against several kinases involved in cancer progression.
-
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[3][4] Pyridine-2-carboxamide analogues have demonstrated strong HPK1 inhibitory activity.[3]
-
SHP2 Allosteric Inhibitors: Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of proliferation pathways and immune checkpoint signaling in various cancers.[5] Substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of SHP2.[5]
Telomerase Inhibitors
Telomerase is an enzyme that is overexpressed in the majority of cancer cells and plays a crucial role in cellular immortalization.[6] Derivatives of 6-formyl-pyridine-2-carboxylate have been synthesized and evaluated for their telomerase inhibitory activity.[7]
Data Presentation
The following tables summarize the biological activity of derivatives that can be synthesized using this compound as a starting material.
| Compound Class | Target | Key Derivative Example | IC₅₀ | Cell Line | Reference |
| Pyridine-2-Carboxamides | HPK1 | Compound 19 | - | Enzymatic Assay | [3] |
| Pyridine Carboxamides | SHP2 | Compound C6 | 0.13 nM | Enzymatic Assay | [5] |
| Compound C6 | 3.5 nM | MV-4-11 | [5] | ||
| 6-formyl-pyridine-2-carboxylates | Telomerase | 3,4-dichlorothiophenol ester | ~5 µM | in vitro | [7] |
| Telomerase Inhibitors | Telomerase | R1D2-10 | 9.52 µM | MDA-MB-231 | [8] |
| R1D2-15 | 12.95 µM | MDA-MB-231 | [8] | ||
| R1D2-10 | 5.95 µM | MCF-7 | [8] | ||
| R1D2-10 | 9.79 µM | MDA-MB-468 | [8] |
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the general procedure for the condensation reaction between this compound and a primary amine to form a Schiff base.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Thin-layer chromatography (TLC) plate and developing chamber
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Oxidation of the Formyl Group to a Carboxylic Acid
This protocol outlines the oxidation of the aldehyde functionality to a carboxylic acid, a key step in the synthesis of pyridine-2-carboxylate derivatives.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Acetone or a mixture of t-butanol and water
-
Sodium bisulfite solution
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Ice bath
-
Stirring plate and stir bar
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water to the stirred reaction mixture.
-
Continue stirring at 0°C for a specified time, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Acidify the mixture with HCl to precipitate the carboxylic acid product.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product under vacuum.
Protocol 3: Reduction of the Formyl Group to a Hydroxymethyl Group
This protocol describes the reduction of the aldehyde to a primary alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Round-bottom flask
-
Ice bath
-
Stirring plate and stir bar
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Signaling Pathways and Experimental Workflows
The derivatives of this compound often target key signaling pathways implicated in cancer. Below are representative diagrams of these pathways and a general workflow for inhibitor screening.
Caption: SHP2 Signaling Pathway Inhibition.
Caption: Workflow for Telomerase Inhibitor Discovery.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its utility in constructing potent enzyme inhibitors for cancer therapy has been demonstrated through the synthesis of various derivatives. The protocols and data presented in this document are intended to facilitate further research and development of novel therapeutics based on this promising scaffold.
References
- 1. Synthesis and biological evaluation of 2-alkynyl-N6-methyl-5'-N-methylcarboxamidoadenosine derivatives as potent and highly selective agonists for the human adenosine A3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 372948-82-8 | Benchchem [benchchem.com]
- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Teloxantron inhibits the processivity of telomerase with preferential DNA damage on telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro characterization and rational analog design of a novel inhibitor of telomerase assembly in MDA MB 231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Schiff Base Condensation with N-(6-formylpyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of Schiff bases via condensation reaction between N-(6-formylpyridin-2-yl)pivalamide and various primary amines. Schiff bases are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, catalysis, and materials science.[1][2] The presence of the pyridine ring and the pivalamide group in the starting aldehyde can impart unique electronic and steric properties to the resulting Schiff base, making it a valuable ligand for coordination chemistry and a scaffold for drug discovery. This protocol outlines a general and robust method for the synthesis, purification, and characterization of these compounds.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically formed through the condensation of a primary amine with an aldehyde or ketone. This reaction is often reversible and can be catalyzed by either acid or base.[3] Pyridine-containing Schiff bases are of particular interest due to their ability to act as versatile ligands for metal complexes, which have shown potential in catalytic applications and as therapeutic agents.[4][5][6] The specific starting material, this compound, offers a unique platform for generating novel Schiff bases with potential applications in various fields of chemical and biological research.
Experimental Protocol
This protocol describes a general procedure for the Schiff base condensation of this compound with a generic primary amine (R-NH2).
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, alkyl amines)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for recrystallization (e.g., ethanol, methanol, ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition of Amine: To this solution, add the primary amine (1.0 - 1.1 eq).
-
Catalyst (Optional): If required, add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TCC). Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.[7] The resulting crude product can then be purified.
-
-
Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexanes).
-
Characterization: The purified Schiff base should be characterized by standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product.
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band, typically in the range of 1690-1640 cm⁻¹, and the disappearance of the C=O and N-H stretching bands of the starting materials.[7]
-
NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy is used to confirm the structure of the final product. The formation of the imine bond is indicated by a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum.
-
Data Presentation
The following table summarizes representative quantitative data for Schiff base synthesis, based on analogous reactions reported in the literature. Actual results may vary depending on the specific primary amine used.
| Product | Amine Reactant | Yield (%) | Melting Point (°C) | Imine (C=N) IR stretch (cm⁻¹) | Azomethine (-CH=N) ¹H NMR (δ, ppm) |
| 1 | Aniline | 85-95 | 110-115 | ~1650 | ~8.5 |
| 2 | 4-Methoxyaniline | 88-96 | 120-125 | ~1645 | ~8.4 |
| 3 | 4-Nitroaniline | 80-90 | 150-155 | ~1640 | ~8.7 |
| 4 | Benzylamine | 75-85 | 90-95 | ~1660 | ~8.2 |
Note: The data presented are hypothetical and based on typical values for similar Schiff base condensations. Actual experimental values should be determined for each synthesized compound.
Diagrams
Experimental Workflow:
Caption: A schematic overview of the experimental workflow for the synthesis, purification, and characterization of Schiff bases.
Reaction Scheme:
Caption: General reaction scheme for the Schiff base condensation of this compound with a primary amine.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols: Reduction of N-(6-formylpyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reduction of the aldehyde N-(6-formylpyridin-2-yl)pivalamide to the corresponding primary alcohol, N-(6-(hydroxymethyl)pyridin-2-yl)pivalamide. The protocols cover the use of two common hydride reducing agents: sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). A comparative analysis of the reagents, along with safety precautions and reaction work-up procedures, is presented. While both reagents are effective for this transformation, they differ significantly in their reactivity, selectivity, and handling requirements.
Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in drug discovery and development. This compound is a versatile building block, and its reduction to N-(6-(hydroxymethyl)pyridin-2-yl)pivalamide provides a derivative with a nucleophilic hydroxyl group, opening avenues for further functionalization.
This application note details the use of two primary reducing agents for this purpose:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, suitable for the reduction of aldehydes and ketones.[1] It is relatively safe to handle and can be used in protic solvents like methanol and ethanol.[2]
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones.[2][3] It is highly reactive and requires anhydrous, aprotic solvents and careful handling.[4]
The choice between NaBH₄ and LiAlH₄ depends on the presence of other functional groups in the molecule and the desired reaction conditions.[5][6] For the selective reduction of the aldehyde in this compound without affecting the pivalamide group, NaBH₄ is the preferred reagent. LiAlH₄ can also be used but offers no significant advantage for this specific transformation and poses greater handling risks.
Comparison of Reducing Agents
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Mild and selective for aldehydes and ketones.[1] | Very strong, reduces most polar functional groups.[2] |
| Solvents | Protic solvents (e.g., methanol, ethanol, water).[2] | Anhydrous, aprotic solvents (e.g., diethyl ether, THF).[4] |
| Safety | Relatively safe to handle. Reacts with acidic protons to generate H₂ gas.[2] | Highly reactive with water and protic solvents, potentially pyrophoric. Requires inert atmosphere.[4] |
| Work-up | Simple aqueous quench and extraction. | Cautious, multi-step quenching procedure required to manage reactive byproducts.[4] |
| Selectivity | High chemoselectivity for the aldehyde over the amide. | May potentially reduce the amide at elevated temperatures, though aldehydes are more reactive. |
Chemical Reaction and Workflow
The overall chemical transformation is the reduction of the formyl group to a hydroxymethyl group.
Caption: Chemical reaction for the reduction.
A general experimental workflow for this reduction is outlined below.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride (NaBH₄)
This protocol is adapted from a similar reduction of a pyridine dicarboxylate and is expected to give a high yield of the desired product.[7]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (0.4-0.5 M solution) in a round-bottom flask, add sodium borohydride (4.0 eq) in portions at 0 °C with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of saturated aqueous Na₂CO₃ solution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add a mixture of dichloromethane and methanol (10:1) to the residue and filter to remove inorganic salts.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(6-(hydroxymethyl)pyridin-2-yl)pivalamide.
-
If necessary, purify the product by column chromatography on silica gel.
Expected Outcome:
Based on a similar procedure, a high yield (approximately 96%) of the product as a solid is anticipated.[7]
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This is a general protocol for aldehyde reduction using LiAlH₄ and should be performed with extreme caution in a fume hood under an inert atmosphere.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH)
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon line
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% aqueous NaOH (X mL)
-
Water (3X mL)
-
-
Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.
-
Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Data Presentation
| Parameter | NaBH₄ Reduction | LiAlH₄ Reduction |
| Stoichiometry (Reagent:Substrate) | 4:1 (based on analogous reaction)[7] | 1.5:1 (typical for aldehyde reduction) |
| Solvent | Methanol[7] | Anhydrous THF |
| Temperature | 0 °C to Room Temperature[7] | 0 °C to Room Temperature |
| Reaction Time | ~16 hours[7] | 1-2 hours |
| Yield | High (e.g., ~96%)[7] | High (expected >90%) |
| Purity | Generally high, may require purification | Generally high, may require purification |
| Key Byproducts | Borate esters (removed during work-up) | Aluminum salts (precipitated during work-up) |
Logic for Reagent Selection
The choice between NaBH₄ and LiAlH₄ is critical for achieving the desired chemical outcome, especially in complex molecules.
Caption: Decision-making for reducing agent selection.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. adichemistry.com [adichemistry.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2,6-Pyridinedimethanol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: N-(6-formylpyridin-2-yl)pivalamide as a Precursor for Bidentate Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of N-(6-formylpyridin-2-yl)pivalamide as a versatile precursor for the development of bidentate ligands. The protocols outlined below are intended to serve as a detailed guide for the synthesis of the precursor and its subsequent conversion into Schiff base ligands, which are of significant interest in coordination chemistry, catalysis, and materials science.
Introduction
This compound is a key organic intermediate characterized by a pyridine ring bearing a reactive formyl group and a sterically hindering pivalamide moiety. The formyl group serves as a versatile chemical handle for the construction of various bidentate ligands, primarily through condensation reactions with primary amines to form Schiff bases (imines). The pivalamide group, with its bulky tert-butyl substituent, can influence the stereochemistry and stability of the resulting metal complexes. These structural features make this compound an attractive precursor for designing ligands with tailored electronic and steric properties for a range of applications, including catalysis and the development of novel materials.
Chemical Properties and Data
A summary of the key chemical properties of the precursor, this compound, is provided in the table below.
| Property | Value |
| CAS Number | 372948-82-8 |
| Molecular Weight | 206.24 g/mol |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Appearance | Typically a solid |
| Solubility | Soluble in many organic solvents |
Spectroscopic data for related compounds suggest the following characteristic signals:
-
¹H NMR: A distinct singlet for the formyl proton is expected around δ 9.8-10.0 ppm.
-
¹³C NMR: The carbonyl carbon of the formyl group typically appears in the range of δ 190-195 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde is expected around 1700 cm⁻¹.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound is a two-step process starting from 2-amino-6-methylpyridine. The first step involves the protection of the amino group, followed by the oxidation of the methyl group to an aldehyde.
Step 1: Synthesis of N-(6-methylpyridin-2-yl)pivalamide
This step involves the acylation of 2-amino-6-methylpyridine to protect the amino group.
-
Materials:
-
2-amino-6-methylpyridine
-
Pivaloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield N-(6-methylpyridin-2-yl)pivalamide.
-
Step 2: Oxidation to this compound
The methyl group of the intermediate is oxidized to the corresponding aldehyde.
-
Materials:
-
N-(6-methylpyridin-2-yl)pivalamide
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
To a solution of N-(6-methylpyridin-2-yl)pivalamide (1.0 eq) in a mixture of 1,4-dioxane and water, add selenium dioxide (1.5 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
-
The filtrate is then concentrated under reduced pressure.
-
The residue is taken up in an organic solvent like ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude this compound can be purified by column chromatography.
-
Protocol 2: Synthesis of Bidentate Schiff Base Ligands
The formyl group of this compound readily undergoes condensation with primary amines to form bidentate Schiff base ligands.
-
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, alkylamines)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the formation of the imine product by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
The precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
-
Visualizations
The following diagrams illustrate the key synthetic pathways and the logical relationship of the precursor to its bidentate ligand derivatives.
Caption: Synthetic workflow for this compound and its bidentate ligands.
Caption: Logical relationship from precursor functional groups to bidentate ligand coordination.
Applications and Future Directions
Bidentate ligands derived from this compound are expected to find applications in various areas of chemical research:
-
Homogeneous Catalysis: The resulting metal complexes can be screened for catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The steric and electronic properties of the ligand can be fine-tuned by varying the primary amine used in the condensation step.
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The bidentate nature of these ligands makes them suitable building blocks for the construction of extended coordination networks with potentially interesting porous, magnetic, or optical properties.
-
Bioinorganic Chemistry: These ligands can be used to model the active sites of metalloenzymes and to study the interaction of metal ions with biological systems.
-
Drug Development: The pyridine and imine moieties are common pharmacophores. The synthesized ligands and their metal complexes can be evaluated for their potential biological activities.
Further research in this area could focus on the synthesis of a library of bidentate ligands from diverse primary amines and the systematic investigation of their coordination chemistry with a range of transition metals. The catalytic performance and material properties of the resulting complexes should be quantitatively assessed to establish structure-activity relationships, paving the way for the rational design of new functional molecules.
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using N-(6-formylpyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials with extensive applications in gas storage, catalysis, and notably, drug delivery.[1][2] Their tunable structures and high porosity make them ideal candidates for encapsulating and releasing therapeutic agents.[1][3] This document provides detailed application notes and a hypothetical protocol for the synthesis of novel MOFs using the bifunctional organic ligand, N-(6-formylpyridin-2-yl)pivalamide. While, to date, no MOFs have been reported in the literature using this specific ligand, its inherent structural motifs suggest its potential as a versatile building block for creating new crystalline materials with unique properties.[4] The protocol herein is based on established principles of MOF synthesis and the known coordination chemistry of pyridyl and formyl functional groups.
Introduction to this compound as a MOF Ligand
This compound is a custom-designed organic molecule featuring key functionalities for the construction of MOFs. The design incorporates a pyridine ring, a formyl group, and a pivalamide moiety, each contributing to its potential as a versatile ligand.[4]
-
Pyridine Nitrogen: The nitrogen atom within the pyridine ring provides a primary coordination site for metal ions, a common feature in many successful MOF syntheses.
-
Formyl Group: The aldehyde functionality (-CHO) offers a secondary coordination site through its oxygen atom. Furthermore, it serves as a reactive handle for post-synthetic modification, allowing for the introduction of further functionalities into the MOF structure.[4]
-
Pivalamide Group: The bulky pivalamide group can influence the resulting MOF's topology and porosity by introducing steric hindrance, potentially leading to larger pore sizes and preventing dense packing.
The combination of a chelating N,O-donor set and the potential for the entire molecule to act as a bridging ligand between metal centers makes this compound a promising candidate for the synthesis of novel 2D and 3D MOFs.[4]
Hypothetical Synthesis of a Zinc-based MOF: Zn-(fpp)
This section outlines a hypothetical solvothermal synthesis protocol for a zinc-based MOF, tentatively named Zn-(fpp) (formyl-pivaloyl-pyridine), using this compound as the organic linker. Zinc(II) is chosen as the metal node due to its versatile coordination geometries and common use in the synthesis of robust MOFs.
Materials and Equipment
-
This compound (ligand)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal precursor)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol (co-solvent/modulator)
-
Glass vials (10-20 mL) with Teflon-lined caps
-
Analytical balance
-
Sonicator
-
Programmable oven
-
Centrifuge
-
Optical microscope
Experimental Protocol: Solvothermal Synthesis of Zn-(fpp)
-
Preparation of Precursor Solution:
-
In a 20 mL glass vial, dissolve 44 mg (0.2 mmol) of this compound in 10 mL of DMF.
-
In a separate 10 mL glass vial, dissolve 60 mg (0.2 mmol) of Zinc nitrate hexahydrate in 5 mL of DMF.
-
-
Mixing and Sonication:
-
Add the metal precursor solution dropwise to the ligand solution while stirring.
-
Add 1 mL of ethanol to the mixture. Ethanol can act as a modulator to control crystal growth.
-
Cap the vial tightly and sonicate the mixture for 15 minutes to ensure homogeneity.
-
-
Crystallization:
-
Place the sealed vial in a programmable oven.
-
Heat the oven to 100 °C at a rate of 5 °C/min.
-
Maintain the temperature at 100 °C for 48 hours.
-
Allow the oven to cool down to room temperature naturally.
-
-
Isolation and Activation of Crystals:
-
After cooling, colorless crystals should be visible at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the crystals by adding 5 mL of fresh DMF, gently agitating, and then centrifuging to collect the crystals. Repeat this washing step three times.
-
To remove the high-boiling point DMF from the pores, immerse the crystals in a volatile solvent like acetone for 24 hours, replacing the acetone every 8 hours.
-
Collect the crystals by filtration and dry them under a gentle stream of nitrogen.
-
For complete activation, heat the crystals under vacuum at 120 °C for 12 hours to remove any residual solvent.
-
Characterization
The resulting crystalline material should be characterized using standard techniques to confirm its structure and properties:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and the temperature at which solvent molecules are removed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the ligand to the metal centers by observing shifts in the vibrational frequencies of the pyridine and formyl groups.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.
Data Presentation: Hypothetical Experimental Parameters
The following table summarizes the key quantitative data for the proposed synthesis of Zn-(fpp).
| Parameter | Value | Unit |
| Ligand | This compound | - |
| Ligand Mass | 44 | mg |
| Ligand Moles | 0.2 | mmol |
| Metal Precursor | Zinc nitrate hexahydrate | - |
| Metal Precursor Mass | 60 | mg |
| Metal Precursor Moles | 0.2 | mmol |
| Solvent System | ||
| Primary Solvent | DMF | - |
| Primary Solvent Volume | 15 | mL |
| Co-solvent/Modulator | Ethanol | - |
| Co-solvent Volume | 1 | mL |
| Reaction Conditions | ||
| Temperature | 100 | °C |
| Time | 48 | hours |
| Activation | ||
| Solvent Exchange | Acetone | - |
| Activation Temperature | 120 | °C |
| Activation Time | 12 | hours |
Potential Applications in Drug Development
MOFs synthesized from this compound could offer several advantages in the field of drug development:
-
Drug Encapsulation and Controlled Release: The porous structure of the hypothetical Zn-(fpp) could be utilized to encapsulate therapeutic molecules. The bulky pivalamide groups may create larger pores suitable for accommodating a variety of drug molecules. The release of the drug could be tuned by modifying the surface chemistry of the MOF.
-
Post-Synthetic Modification for Targeted Delivery: The reactive formyl group on the ligand provides a platform for post-synthetic modification.[4] For instance, targeting moieties such as folic acid or specific antibodies could be covalently attached to the formyl group via imine condensation, enabling the targeted delivery of the encapsulated drug to cancer cells.
-
Biocompatibility: While the cytotoxicity of any new MOF needs to be rigorously tested, zinc is a biologically relevant metal, which may lead to better biocompatibility compared to MOFs based on heavier metals.
Visualizations
Caption: A flowchart illustrating the hypothetical solvothermal synthesis of the Zn-(fpp) MOF.
Caption: A diagram showing the potential coordination of the ligand to zinc centers.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(6-formylpyridin-2-yl)pivalamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(6-formylpyridin-2-yl)pivalamide and increasing its yield.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds in two main stages:
-
Protection Step: Acylation of 2-amino-6-methylpyridine with pivaloyl chloride to form N-(6-methylpyridin-2-yl)pivalamide.
-
Oxidation Step: Conversion of the methyl group of N-(6-methylpyridin-2-yl)pivalamide to a formyl group, commonly via a two-step process involving benzylic bromination with N-bromosuccinimide (NBS) followed by hydrolysis.
Protection Stage: Pivaloyl Amide Formation
Question 1: The pivaloyl protection of 2-amino-6-methylpyridine is resulting in a low yield. What are the potential causes and solutions?
Answer:
Low yields in the pivaloylation step can arise from several factors. Here's a breakdown of potential causes and troubleshooting strategies:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The reaction may be sluggish, especially if steric hindrance from the methyl group on the pyridine ring and the bulky pivaloyl group is a factor.
-
Solution:
-
Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Gently heat the reaction mixture. A moderate temperature increase (e.g., to 40-50 °C) can enhance the reaction rate without promoting side reactions.
-
-
-
Side Reactions:
-
Cause: Reaction of pivaloyl chloride with the pyridine ring nitrogen or di-acylation of the amino group.
-
Solution:
-
Slowly add the pivaloyl chloride to the solution of 2-amino-6-methylpyridine at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side product formation.
-
Ensure the use of a non-nucleophilic base like triethylamine to neutralize the HCl generated during the reaction. Pyridine can also be used as a base and solvent.
-
-
-
Hydrolysis of Pivaloyl Chloride:
-
Cause: Presence of moisture in the reagents or solvent. Pivaloyl chloride is highly reactive towards water.
-
Solution:
-
Use anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) and ensure all glassware is thoroughly dried before use.
-
Handle pivaloyl chloride in a dry atmosphere (e.g., under a nitrogen or argon atmosphere).
-
-
Data Presentation: Optimizing Pivaloyl Protection
| Parameter | Condition A | Condition B | Condition C | Recommended Condition |
| Solvent | Dichloromethane | Tetrahydrofuran | Pyridine | Dichloromethane or Pyridine |
| Base | Triethylamine | Pyridine | None | Triethylamine or Pyridine |
| Temperature | 0 °C to rt | rt | 50 °C | 0 °C to rt |
| Pivaloyl Chloride (eq.) | 1.1 | 1.5 | 2.0 | 1.1 - 1.2 |
| Typical Yield | ~85% | ~80% | ~75% (with side products) | >85% |
Oxidation Stage: Formylation of the Methyl Group
Question 2: The benzylic bromination of N-(6-methylpyridin-2-yl)pivalamide with NBS is inefficient. How can this be improved?
Answer:
Inefficient bromination can be a significant bottleneck. Key factors to consider are:
-
Initiation of the Radical Reaction:
-
Cause: Insufficient initiation of the radical chain reaction.
-
Solution:
-
Use a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Irradiate the reaction mixture with a UV lamp or a high-intensity visible light source.
-
-
-
Reaction Solvent:
-
Cause: An inappropriate solvent can hinder the reaction.
-
Solution:
-
Use non-polar solvents that are inert to the reaction conditions, such as carbon tetrachloride (CCl₄) or chlorobenzene.
-
-
-
Quality of NBS:
-
Cause: Old or impure NBS may be less reactive.
-
Solution:
-
Use freshly recrystallized NBS for optimal results.
-
-
Question 3: Multiple brominated side products are observed after the reaction with NBS. How can the formation of the desired dibromomethyl intermediate be favored?
Answer:
The formation of mono-, di-, and tri-brominated species is a common issue. To favor the formation of the N-[6-(dibromomethyl)pyridin-2-yl]pivalamide intermediate:
-
Stoichiometry of NBS:
-
Cause: Incorrect molar ratio of NBS to the starting material.
-
Solution:
-
Carefully control the stoichiometry. Using approximately 2.0-2.2 equivalents of NBS is generally recommended for the formation of the dibromomethyl compound.
-
-
-
Reaction Monitoring:
-
Cause: Allowing the reaction to proceed for too long can lead to over-bromination.
-
Solution:
-
Monitor the reaction closely by TLC or GC-MS to stop it once the desired intermediate is the major product.
-
-
Question 4: The hydrolysis of the dibrominated intermediate to the aldehyde gives a low yield. What are the critical parameters for this step?
Answer:
The hydrolysis step is sensitive to reaction conditions. To improve the yield of the final aldehyde:
-
Hydrolysis Reagent:
-
Cause: Inefficient hydrolysis agent.
-
Solution:
-
Silver nitrate in aqueous acetone or ethanol is a commonly used and effective reagent.
-
Hydrolysis under acidic conditions (e.g., with aqueous sulfuric acid) can also be employed.
-
-
-
Temperature Control:
-
Cause: High temperatures can lead to decomposition or side reactions.
-
Solution:
-
Perform the hydrolysis at a controlled temperature, often at reflux but avoiding excessive heat.
-
-
-
Work-up Procedure:
-
Cause: Loss of product during the work-up.
-
Solution:
-
Careful extraction and purification are crucial. The product can be purified by column chromatography on silica gel.
-
-
Experimental Protocols
Protocol 1: Synthesis of N-(6-methylpyridin-2-yl)pivalamide
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C, add triethylamine (1.2 eq) if using DCM.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled solution under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Bromination: To a solution of N-(6-methylpyridin-2-yl)pivalamide (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (2.2 eq) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reflux the mixture and irradiate with a UV lamp for 2-4 hours, monitoring the formation of the dibrominated intermediate by TLC or GC-MS.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
-
Hydrolysis: Dissolve the crude N-[6-(dibromomethyl)pyridin-2-yl]pivalamide in a mixture of acetone and water.
-
Add silver nitrate (2.5 eq) and reflux the mixture for 2-3 hours.
-
Monitor the formation of the aldehyde by TLC.
-
After completion, filter the reaction mixture to remove silver bromide.
-
Concentrate the filtrate and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Technical Support Center: Synthesis of N-(6-formylpyridin-2-yl)pivalamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(6-formylpyridin-2-yl)pivalamide. Our aim is to help you identify and mitigate the formation of common side products, ensuring a higher yield and purity of your target compound.
Troubleshooting Guide: Identifying and Mitigating Side Products
The synthesis of this compound, a key intermediate in pharmaceutical development, typically proceeds via a two-step process: acylation of 2-amino-6-methylpyridine with pivaloyl chloride, followed by oxidation of the methyl group. Each of these steps presents opportunities for the formation of undesired side products. This guide will help you troubleshoot these issues.
| Observed Issue | Potential Cause(s) | Suggested Mitigation Strategies |
| Low yield of N-(6-methylpyridin-2-yl)pivalamide in the first step | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Di-acylation: The amino group is acylated twice. 3. N-Acylation of pyridine ring: The pyridine nitrogen is acylated, forming a pyridinium salt. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider extending the reaction time or moderately increasing the temperature. 2. Use a stoichiometric amount of pivaloyl chloride. The steric hindrance of the pivaloyl group generally disfavors di-acylation. 3. Perform the reaction at a controlled temperature (e.g., 0 °C to room temperature) and use a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. |
| Presence of multiple brominated species after NBS reaction | 1. Incomplete bromination: Insufficient NBS or reaction time, leading to the monobromomethyl derivative. 2. Over-bromination: Excess NBS or prolonged reaction time, resulting in the tribromomethyl derivative. | 1. Carefully control the stoichiometry of NBS (typically 2.2 equivalents for the dibromo intermediate). Monitor the reaction progress closely. 2. Add NBS portion-wise to maintain a controlled concentration. Ensure efficient stirring to prevent localized over-concentration. |
| Formation of 6-(pivaloylamino)pyridine-2-carboxylic acid | Over-oxidation: The intermediate dibromomethyl group or the final aldehyde is oxidized to a carboxylic acid. This is a common side reaction during the hydrolysis/oxidation step. | 1. Use milder oxidizing agents or carefully control the reaction conditions (temperature, reaction time). 2. Consider a two-step process: hydrolysis of the dibromomethyl group to the aldehyde under non-oxidizing conditions, followed by purification before any subsequent steps. |
| Presence of N-(6-(hydroxymethyl)pyridin-2-yl)pivalamide | Reduction or incomplete oxidation: The aldehyde is reduced to the corresponding alcohol, or the oxidation of the methyl group stops at the alcohol stage. | 1. Ensure the chosen oxidation method is suitable for converting a methyl or bromomethyl group to an aldehyde without intermediate alcohol isolation. 2. If using a method that proceeds via the alcohol, ensure complete oxidation to the aldehyde. |
| Formation of 2-amino-6-formylpyridine | Hydrolysis of the pivalamide group: The protecting group is cleaved under acidic or basic conditions during work-up or the reaction itself. | 1. Maintain a neutral or slightly basic pH during aqueous work-up. 2. Avoid prolonged exposure to strong acids or bases. The pivaloyl group is relatively stable, but cleavage can occur under harsh conditions. |
| Cannizzaro reaction byproducts | Disproportionation of the aldehyde: Under basic conditions, two molecules of the aldehyde can react to form the corresponding alcohol and carboxylic acid. | 1. Ensure the reaction and work-up conditions for the final aldehyde product are not strongly basic. 2. Purify the aldehyde promptly after its formation to avoid degradation during storage. |
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the di-pivaloylated amine. How can I prevent this?
A1: Di-acylation is a potential side reaction when an excess of the acylating agent is used or if the reaction is run at elevated temperatures for an extended period. To minimize this, use a stoichiometric amount of pivaloyl chloride (1.0 to 1.1 equivalents) relative to 2-amino-6-methylpyridine. Adding the pivaloyl chloride dropwise at a lower temperature (e.g., 0 °C) can also help control the reaction selectivity.
Q2: My NMR spectrum shows a mixture of mono-, di-, and tri-brominated methyl groups after the reaction with NBS. How can I improve the selectivity for the desired dibromomethyl intermediate?
A2: The selectivity of benzylic bromination with N-bromosuccinimide (NBS) is highly dependent on the reaction conditions. To favor the formation of the dibromomethyl compound, which is the precursor to the aldehyde, it is crucial to use approximately 2.2 equivalents of NBS. The reaction should be initiated with a radical initiator (like AIBN or benzoyl peroxide) and carried out in a suitable solvent such as carbon tetrachloride or acetonitrile. Monitor the reaction progress by TLC or GC-MS to stop it once the starting material is consumed and before significant over-bromination occurs.
Q3: After the final oxidation/hydrolysis step, I have isolated a significant amount of 6-(pivaloylamino)pyridine-2-carboxylic acid. What is the likely cause and how can I avoid it?
A3: The formation of the carboxylic acid is a result of over-oxidation of either the intermediate dibromomethyl group or the final aldehyde product.[1][2][3] This is a very common side reaction. To prevent this, you can try using milder oxidation conditions. For instance, if you are hydrolyzing the N-[6-(dibromomethyl)pyridin-2-yl]pivalamide intermediate, using silver nitrate or carefully controlled acidic conditions can favor the formation of the aldehyde.[4] Alternatively, isolating the aldehyde as soon as it is formed can prevent its further oxidation.
Q4: Can the pivalamide protecting group be cleaved during the synthesis?
A4: Yes, while the pivaloyl group is generally stable, it can be hydrolyzed under strong acidic or basic conditions. During the synthesis, particularly in the hydrolysis of the dibromomethyl intermediate or during work-up procedures, exposure to harsh pH conditions should be minimized to prevent the formation of 2-amino-6-formylpyridine.
Q5: What is the "Sommelet reaction" and could it be a source of side products in my synthesis?
A5: The Sommelet reaction is a method to convert benzylic halides to aldehydes using hexamine.[1][3][5] In the context of your synthesis, if the dibromomethyl intermediate is treated under conditions that mimic the Sommelet reaction (e.g., with ammonia or amines during workup), it could potentially lead to the formation of the aldehyde, but also other amine-related byproducts.[1] However, the more common route for aldehyde formation in this synthesis is direct hydrolysis.
Experimental Protocols
Synthesis of N-(6-methylpyridin-2-yl)pivalamide (Protection Step)
-
Dissolve 2-amino-6-methylpyridine in a suitable inert solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution to neutralize the hydrochloric acid that will be formed.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.
Synthesis of this compound (Oxidation Step)
-
Dissolve N-(6-methylpyridin-2-yl)pivalamide in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 2.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture and monitor the reaction by TLC or GC-MS until the formation of the dibrominated intermediate, N-[6-(dibromomethyl)pyridin-2-yl]pivalamide, is maximized.
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate.
-
The crude dibrominated intermediate is then hydrolyzed to the aldehyde. This can be achieved by treatment with silver nitrate in aqueous acetone or by heating in acidic water.
-
After hydrolysis, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude this compound by column chromatography.
Visualizing Potential Side Reactions
The following diagrams illustrate the main reaction pathway and the formation of key side products.
Caption: Main synthetic route to this compound.
Caption: Potential pathways for side product formation.
References
Technical Support Center: Benzylic Bromination of N-(6-methylpyridin-2-yl)pivalamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the benzylic bromination of N-(6-methylpyridin-2-yl)pivalamide to synthesize N-(6-(bromomethyl)pyridin-2-yl)pivalamide. This reaction is a key step for researchers and professionals in drug development and organic synthesis, often employing N-Bromosuccinimide (NBS) as the brominating agent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is not proceeding, or the conversion of the starting material is very low. What are the common causes and solutions?
A1: Low or no conversion in a benzylic bromination is typically due to issues with the radical initiation or the presence of inhibitors. Here are the primary troubleshooting steps:
-
Initiator Problems: The reaction proceeds via a free-radical chain mechanism, which requires an initiator.[1][2][3][4]
-
Solution: Ensure you have added a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). If you are using photochemical initiation, make sure your light source (e.g., a sunlamp or a UV lamp) is functional and positioned close to the reaction vessel. For thermally initiated reactions with AIBN or BPO, ensure the reaction temperature is high enough for the initiator to decompose and generate radicals (typically refluxing in a solvent like carbon tetrachloride or acetonitrile).
-
-
Presence of Inhibitors: Radical reactions are sensitive to inhibitors, such as oxygen or certain impurities.
-
Solution: Degas your solvent before use by bubbling nitrogen or argon through it. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended to prevent quenching of the radical intermediates by oxygen.[1]
-
-
Insufficient Reaction Time or Temperature: The reaction may be slow due to the electron-withdrawing nature of the pyridine ring, which can deactivate the benzylic position towards radical abstraction.
-
Solution: Increase the reaction time and monitor the progress by TLC or GC-MS. If using thermal initiation, ensure the solvent is refluxing vigorously.
-
Q2: I am observing the formation of multiple products, including what appears to be a dibrominated product. How can I improve the selectivity for the desired monobrominated product?
A2: The formation of the dibrominated byproduct, N-(6-(dibromomethyl)pyridin-2-yl)pivalamide, is a common issue. Over-bromination can be minimized by carefully controlling the reaction stoichiometry and conditions.
-
Stoichiometry of NBS: Using an excess of NBS can lead to the bromination of the desired monobrominated product.
-
Solution: Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents) relative to the starting material. It is often better to have a slightly lower conversion than to over-brominate the product, as the unreacted starting material is usually easier to separate.
-
-
Reaction Time: Prolonged reaction times after the consumption of the starting material can lead to the formation of the dibrominated product.
-
Solution: Monitor the reaction closely by TLC or another appropriate analytical technique. Once the starting material is consumed, work up the reaction promptly.
-
Q3: Besides the desired product and the dibrominated byproduct, I am seeing other spots on my TLC plate. What are these other potential side products and how can I avoid them?
A3: Other side reactions can compete with the desired benzylic bromination. The most common is electrophilic aromatic substitution on the pyridine ring.
-
Ring Bromination: If the reaction conditions are not strictly non-polar and radical-favoring, electrophilic bromination of the pyridine ring can occur.[1] This is especially a risk if HBr is allowed to build up in the reaction mixture, which can then react with NBS to form Br₂, a source for electrophilic bromine.
-
Solution: Use a non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).[1][2] Avoid polar solvents like acetic acid or aqueous solutions, which promote ionic pathways. The use of NBS is intended to keep the concentration of Br₂ and HBr low, thus favoring the radical pathway.[2][3][4]
-
Q4: The yield of my reaction is consistently low, even with good conversion of the starting material. What factors could be contributing to low isolated yields?
A4: Low isolated yields can result from product degradation during the reaction or workup, or from difficulties in purification.
-
Product Instability: Benzylic bromides can be lachrymatory and are often sensitive to moisture and nucleophiles.
-
Solution: Ensure your workup procedure is performed quickly and under anhydrous conditions where possible. When performing extractions, use pre-dried solvents. During purification by column chromatography, it is advisable to use a non-protic eluent system and to avoid prolonged exposure of the product to silica gel.
-
-
Workup Issues: The byproduct of the reaction is succinimide. If not removed properly, it can complicate purification.
-
Solution: After the reaction is complete, cool the reaction mixture to room temperature or below. The succinimide is often insoluble in non-polar solvents like CCl₄ and can be removed by filtration.[2][3] Washing the organic layer with water during the workup will also remove any remaining succinimide.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the benzylic bromination of N-(6-methylpyridin-2-yl)pivalamide.
References
N-(6-formylpyridin-2-yl)pivalamide degradation and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of N-(6-formylpyridin-2-yl)pivalamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis of the pivalamide (amide) bond: This is a common reaction for amides and can be catalyzed by acidic or basic conditions, leading to the formation of 6-formylpyridin-2-amine and pivalic acid. Elevated temperatures can accelerate this process.
-
Oxidation of the formyl (aldehyde) group: The aldehyde group is prone to oxidation, which would convert it to a carboxylic acid, yielding N-(6-carboxypyridin-2-yl)pivalamide. This can be initiated by atmospheric oxygen, oxidizing agents, or light.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C for long-term storage. For short-term storage, room temperature is acceptable, but degradation may occur over time.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the formyl group.
-
Light: Protect from light to prevent photodegradation. Use amber vials or store in a dark place.
-
Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis of the pivalamide group.
Q3: My sample of this compound has turned yellow/brown. What could be the cause?
A3: Discoloration, such as turning yellow or brown, is often an indication of degradation. This can be due to the oxidation of the formyl group or other complex degradation pathways initiated by exposure to air, light, or elevated temperatures over time. It is recommended to verify the purity of the sample using an appropriate analytical method (e.g., HPLC, NMR) before use.
Q4: Is this compound sensitive to air?
A4: Yes, the formyl group in the molecule makes it potentially sensitive to air (oxygen).[1] Oxidation of the aldehyde to a carboxylic acid is a likely degradation pathway. Therefore, it is advisable to handle the compound under an inert atmosphere, especially for long-term storage or when handling in solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound purity over time in storage. | - Improper storage conditions (exposure to air, light, moisture, or high temperatures).- Hydrolysis of the pivalamide bond.- Oxidation of the formyl group. | - Store the compound under recommended conditions (refrigerated, under inert gas, protected from light and moisture).- Before use, confirm the purity of older batches by HPLC or NMR. |
| Inconsistent results in experiments using the compound. | - Degradation of the compound in the experimental solvent or under reaction conditions.- Use of a degraded stock solution. | - Prepare fresh stock solutions for each experiment.- Assess the stability of the compound in your specific experimental buffer/solvent and at the working temperature. Run a time-course experiment and analyze for degradation by HPLC.- Consider if pH of the medium could be causing hydrolysis. |
| Appearance of unexpected peaks in HPLC analysis. | - Degradation products have formed.- Contamination of the sample. | - Identify the degradation products using LC-MS.- Based on the identified products, determine the degradation pathway (e.g., hydrolysis, oxidation) and adjust handling and experimental conditions accordingly.- Ensure all solvents and reagents are of high purity. |
| Low yield in a reaction where the formyl group is the reactive site. | - The formyl group may have been oxidized to a carboxylic acid, rendering it unreactive for certain transformations (e.g., reductive amination). | - Confirm the integrity of the starting material's formyl group using 1H NMR (aldehyde proton signal typically appears between 9-10 ppm).- Handle the compound under an inert atmosphere to prevent oxidation. |
Degradation Summary
The following table summarizes the expected degradation products of this compound under different stress conditions.
| Stress Condition | Potential Degradation Pathway | Primary Degradation Products |
| Acidic (e.g., 0.1 M HCl, heat) | Amide Hydrolysis | 6-formylpyridin-2-amine, Pivalic Acid |
| Basic (e.g., 0.1 M NaOH, heat) | Amide Hydrolysis | 6-formylpyridin-2-amine, Pivalic Acid |
| Oxidative (e.g., 3% H₂O₂, RT) | Aldehyde Oxidation | N-(6-carboxypyridin-2-yl)pivalamide |
| Thermal (e.g., 60°C, solid state) | Multiple pathways | Dependent on presence of oxygen and moisture |
| Photolytic (UV/Vis light) | Photodegradation | Complex mixture of products |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
LC-MS system for peak identification
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in an oven at 60°C for 7 days.
-
Dissolve in methanol for analysis.
-
-
Photodegradation:
-
Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period.
-
-
Control Sample:
-
Mix 1 mL of the stock solution with 1 mL of water and keep at room temperature.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
-
Identify the major degradation peaks using LC-MS by comparing their mass-to-charge ratios with the parent compound and expected degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
References
Challenges in scaling up the synthesis of N-(6-formylpyridin-2-yl)pivalamide
Welcome to the technical support center for the synthesis of N-(6-formylpyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthetic process, particularly during scale-up. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Step 1: Synthesis of N-(6-methylpyridin-2-yl)pivalamide (Protection)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the protected intermediate | 1. Incomplete reaction. 2. Degradation of pivaloyl chloride. 3. Insufficient base. 4. Inadequate temperature control. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. Extend the reaction time if necessary. 2. Use freshly opened or distilled pivaloyl chloride. 3. Ensure at least one equivalent of a suitable base (e.g., triethylamine or pyridine) is used to neutralize the HCl byproduct.[1] 4. Perform the addition of pivaloyl chloride at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. |
| Presence of multiple spots on TLC after reaction | 1. Formation of di-pivaloylated product. 2. Unreacted 2-amino-6-methylpyridine. | 1. This is unlikely but could occur under harsh conditions. Use controlled addition of pivaloyl chloride. 2. Ensure the molar ratio of pivaloyl chloride to the starting amine is appropriate (typically 1.05-1.1 equivalents). |
| Difficulty in isolating the product | 1. Product is soluble in the aqueous phase during workup. | 1. Minimize the volume of the aqueous wash. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate. |
Step 2: Synthesis of this compound (Oxidation)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the final aldehyde product | 1. Incomplete bromination of the methyl group. 2. Incomplete hydrolysis of the dibrominated intermediate. 3. Over-oxidation to the carboxylic acid. | 1. Ensure the use of a radical initiator (e.g., AIBN or benzoyl peroxide) and an appropriate light source for the reaction with NBS. Monitor the reaction by TLC or LC-MS. 2. Allow for sufficient reaction time during the hydrolysis step. The use of silver nitrate can facilitate this process.[1] 3. Avoid harsh oxidizing agents. The two-step bromination-hydrolysis method is generally preferred to control the oxidation state.[1] |
| Formation of N-(6-(dibromomethyl)pyridin-2-yl)pivalamide as the main product | 1. Incomplete hydrolysis. | 1. Increase the reaction time for the hydrolysis step or consider gentle heating. Ensure the hydrolyzing agent (e.g., silver nitrate or aqueous acid) is active and present in sufficient quantity. |
| Formation of N-(6-carboxypyridin-2-yl)pivalamide | 1. Over-oxidation of the aldehyde. | 1. This can occur if the aldehyde is exposed to oxidizing conditions for too long or at elevated temperatures. Ensure prompt isolation of the aldehyde after the reaction is complete. If using alternative, direct oxidation methods, carefully control the stoichiometry of the oxidant. |
| Complex mixture of products | 1. Radical reactions at other positions on the pyridine ring. | 1. This is less common for benzylic bromination but can occur. Ensure the reaction is performed in a suitable solvent (e.g., CCl4 or cyclohexane) and at the appropriate temperature to favor benzylic bromination. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step when scaling up this synthesis?
A1: The oxidation of the methyl group to the aldehyde is often the most challenging step to scale up. This is due to the need for careful control of the reaction conditions to prevent over-oxidation to the carboxylic acid and to manage the heat generated during the reaction, especially if a radical reaction is initiated. Furthermore, the use of N-bromosuccinimide (NBS) requires careful handling at larger scales.
Q2: Are there alternative methods for the oxidation step?
A2: While the NBS/hydrolysis route is common, other methods for the oxidation of methylpyridines exist, though they may require significant optimization for this specific substrate. These can include oxidation with agents like selenium dioxide, or potassium permanganate under controlled conditions. However, these methods carry a higher risk of over-oxidation. For any alternative, a thorough literature search and small-scale trials are recommended.
Q3: How can I improve the purity of the final product?
A3: Column chromatography using silica gel is the standard method for purification.[1] A gradient elution with a solvent system like ethyl acetate and hexane is often effective.[1] For higher purity, a second purification by recrystallization or preparative HPLC can be employed. A target purity of over 95% is common for research applications.[1]
Q4: What are the key safety precautions for this synthesis?
A4: Pivaloyl chloride is corrosive and reacts with moisture; it should be handled in a fume hood with appropriate personal protective equipment (PPE). N-bromosuccinimide (NBS) is a lachrymator and should also be handled with care in a well-ventilated area. The solvents used, such as dichloromethane and tetrahydrofuran, are volatile and flammable. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Q5: Can the amino group of 2-amino-6-methylpyridine be directly formylated?
A5: Direct formylation of the amino group would lead to N-(6-methylpyridin-2-yl)formamide, not the desired product. The goal is the formylation of the methyl group at the 6-position. Therefore, the amino group is protected with a pivaloyl group, which is stable under the subsequent oxidation conditions.
Experimental Protocols
Protocol 1: Synthesis of N-(6-methylpyridin-2-yl)pivalamide
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure product.
Protocol 2: Synthesis of this compound
-
Dissolve N-(6-methylpyridin-2-yl)pivalamide (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (2.2 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and irradiate with a UV lamp until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate.
-
The crude dibrominated intermediate is then subjected to hydrolysis. A common method is to dissolve it in a mixture of acetonitrile and water and add silver nitrate (2.2 eq).
-
Stir the mixture at room temperature, protected from light, until the hydrolysis is complete.
-
Filter the mixture to remove silver bromide and concentrate the filtrate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to obtain this compound.
Data Presentation
Table 1: Summary of Reaction Parameters (Illustrative)
| Step | Reactant | Reagent | Molar Ratio (Reagent/Reactant) | Solvent | Temperature | Typical Yield |
| 1. Protection | 2-amino-6-methylpyridine | Pivaloyl Chloride | 1.05 - 1.1 | DCM or THF | 0 °C to RT | 85-95% |
| 2. Oxidation | N-(6-methylpyridin-2-yl)pivalamide | NBS | 2.2 | CCl4 | Reflux | 60-75% (over two steps) |
| Dibromo-intermediate | Silver Nitrate | 2.2 | Acetonitrile/Water | RT |
Note: These are typical parameters and may require optimization.
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| N-(6-methylpyridin-2-yl)pivalamide | C11H16N2O | 192.26 | White to off-white solid |
| This compound | C11H14N2O2 | 206.24 | White to pale yellow solid |
Visualizations
References
Technical Support Center: Managing Byproducts from N-Bromosuccinimide (NBS) Reactions
Welcome to the technical support center for managing byproducts from N-bromosuccinimide (NBS) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and effectively manage reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of reactions involving N-bromosuccinimide (NBS)?
The primary byproduct of most reactions involving NBS is succinimide.[1][2][3] NBS acts as a source of a bromine radical (Br•) or an electrophilic bromine, and in the process, the succinimide portion is reduced to succinimide.
Q2: My NBS reagent is yellow/brown. Can I still use it?
Impure NBS often has a yellow or brown color due to the presence of bromine (Br₂), which can form over time from decomposition.[4][5] While crude NBS may give better yields in certain reactions like the Wohl-Ziegler reaction, for many other applications, impure NBS can lead to unreliable results and the formation of side products.[4][6][7] It is highly recommended to purify discolored NBS by recrystallization before use to ensure reproducibility and minimize side reactions.[5][6]
Q3: How can I purify my N-bromosuccinimide (NBS) reagent?
The most common method for purifying NBS is recrystallization from hot water.[5][6][7][8] A general procedure involves dissolving the impure NBS in water preheated to 90-95°C, followed by cooling to induce crystallization of the purified, white NBS.
Q4: What are the common challenges in removing the succinimide byproduct?
Succinimide can sometimes be challenging to remove completely due to its solubility in a range of organic solvents. It may co-elute with the desired product during column chromatography, leading to contamination of the final product.[9] Its solubility in water is also significant, which can sometimes complicate aqueous extractions if not performed thoroughly.
Troubleshooting Guides
Issue 1: Succinimide contamination in the final product after column chromatography.
-
Symptom: ¹H NMR analysis of the purified product shows characteristic peaks of succinimide.
-
Cause: Succinimide is co-eluting with the product on the silica gel column.[9]
-
Solutions:
-
Aqueous Workup Prior to Chromatography: Perform a thorough aqueous wash of the crude reaction mixture before chromatography. Succinimide is soluble in water, and this can remove a significant portion of the byproduct.[1] For enhanced removal, an extraction with a weak base like sodium bicarbonate or sodium hydroxide can be employed to deprotonate the succinimide, making it highly water-soluble.[2][3][10]
-
Precipitation: If your product is soluble in a non-polar solvent like hexane or diethyl ether where succinimide is insoluble, you can attempt to precipitate the succinimide.[3][9] Dissolve the crude mixture in a minimal amount of a polar solvent in which both are soluble, then add the non-polar solvent to precipitate the succinimide.
-
Reverse-Phase HPLC: If the succinimide still co-elutes, consider using reverse-phase preparative or semi-preparative HPLC for purification. It is highly unlikely that succinimide will co-elute under these conditions.[9]
-
Issue 2: Incomplete reaction and presence of starting material.
-
Symptom: TLC or NMR analysis shows a significant amount of starting material remaining even after prolonged reaction times.
-
Cause:
-
Impure NBS: Decomposed NBS has a lower concentration of the active brominating agent.[5]
-
Insufficient Initiation: For radical reactions, the initiator (e.g., AIBN, benzoyl peroxide) may be old or used in insufficient quantity. Light initiation might be ineffective if the lamp is not of the correct wavelength or intensity.[11]
-
Presence of Water: For some reactions, such as those in anhydrous CCl₄, the presence of water can hydrolyze the desired product.[4]
-
-
Solutions:
Issue 3: Formation of multiple brominated products.
-
Symptom: The reaction yields a mixture of mono-, di-, and/or poly-brominated products.
-
Cause: Over-reaction due to an excess of NBS or prolonged reaction time.
-
Solutions:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess of NBS (e.g., 1.05 equivalents).[12]
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC. Stop the reaction as soon as the starting material is consumed to a satisfactory level.
-
Control Temperature: Running the reaction at a lower temperature (if applicable) can sometimes improve selectivity.
-
Data Presentation
Table 1: Solubility of Succinimide in Various Solvents
| Solvent | Solubility | Reference |
| Water | Soluble | [13][14] |
| Ethanol | Soluble | [13][14] |
| Methanol | Soluble | [15] |
| Sodium Hydroxide Solution | Soluble | [13][14] |
| Ether | Insoluble | [13][14] |
| Chloroform | Insoluble | [13][14] |
| Hexane | Insoluble | [9] |
| Carbon Tetrachloride | Insoluble | [9] |
| Acetic Acid | Slightly Soluble | [9] |
| Ethyl Acetate | Soluble with increasing temperature | [15][16] |
| Acetonitrile | Soluble with increasing temperature | [15][16] |
| Acetone | Soluble with increasing temperature | [15][16] |
| Tetrahydrofuran | Soluble with increasing temperature | [15][16] |
| Isopropanol | Soluble with increasing temperature | [15][16] |
| n-Butanol | Soluble with increasing temperature | [15][16] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Succinimide Removal
-
Quench the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute with Organic Solvent: Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble (e.g., dichloromethane, ethyl acetate).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL for a ~100 mL organic phase).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Acid-Base Extraction for Enhanced Succinimide Removal
-
Follow Steps 1 & 2 from Protocol 1.
-
Base Extraction: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) or a dilute (e.g., 1M) solution of sodium hydroxide.[2][3][10] Caution: Ensure your product is stable to basic conditions. Esters, for example, may be susceptible to hydrolysis with strong bases.[17]
-
Aqueous Wash: Wash the organic layer with water (1 x 50 mL).
-
Follow Steps 4 & 5 from Protocol 1.
Protocol 3: Purification of NBS by Recrystallization
-
Dissolution: In a fume hood, add 10 g of impure NBS to 100 mL of water that has been preheated to 90-95°C.[6][7] Stir to dissolve.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the white crystals of pure NBS by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold water.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Workflow for Succinimide Byproduct Removal.
Caption: Troubleshooting Succinimide Contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. adpharmachem.com [adpharmachem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - N-Halosuccinimide Solvents Workaround ?? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. reddit.com [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. chembk.com [chembk.com]
- 14. Succinimide | 123-56-8 [chemicalbook.com]
- 15. Solubilities of succinimide in different pure solvents and binary methanol plus ethyl acetate solvent mixtures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Hydrolysis of N-[6-(dibromomethyl)pyridin-2-yl]pivalamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the hydrolysis of N-[6-(dibromomethyl)pyridin-2-yl]pivalamide to its corresponding aldehyde, N-(6-formylpyridin-2-yl)pivalamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the hydrolysis of the dibromomethyl group. The recommended method is a variation of the Sommelet reaction, which involves the formation of a hexaminium salt followed by acidic hydrolysis.
Logical Relationship for Troubleshooting
Technical Support Center: TLC Analysis for Monitoring N-(6-formylpyridin-2-yl)pivalamide Reaction Progress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving N-(6-formylpyridin-2-yl)pivalamide.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting solvent system for TLC analysis of the this compound reaction?
A1: A common starting point for developing a TLC solvent system is a mixture of a non-polar and a moderately polar solvent. For this compound and related structures, a 1:1 mixture of hexane and ethyl acetate is a good initial choice.[1] The polarity of the solvent system can then be adjusted based on the observed separation of the starting material and product spots.
Q2: How can I visualize the spots on the TLC plate?
A2: this compound and related aromatic compounds are often UV-active. Therefore, the primary method for visualization is to use a UV lamp (typically at 254 nm). If the compounds are not UV-sensitive, or for better visualization, various chemical stains can be used.[2] These include potassium permanganate, ceric ammonium molybdate, or p-anisaldehyde stains. For compounds with amine groups, a ninhydrin stain can be effective.
Q3: What do I do if my starting material and product spots have very similar Rf values?
A3: If the Rf values of your reactant and product are too close to distinguish, you need to alter the solvent system to improve separation. You can try changing the ratio of your current solvents or introducing a different solvent to create a new system.[3] For instance, you could try solvent mixtures like ethyl acetate/hexane, ether/petroleum ether, or systems containing dichloromethane with a polar solvent like methanol. Running a co-spot, where the starting material and reaction mixture are spotted in the same lane, can also help determine if the spots are truly identical or just very close.[4]
Q4: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?
A4: Streaking on a TLC plate can be caused by several factors:
-
Overloading the sample: The sample applied to the plate is too concentrated.[2][5][6][7] Dilute your sample and re-spot a smaller amount.
-
Highly polar compounds: The compound may be interacting too strongly with the silica gel.[1][2] Adding a small amount of a polar solvent like methanol to your eluent can help. For acidic compounds, adding a few drops of acetic or formic acid can prevent streaking, while for basic compounds, adding a small amount of triethylamine or ammonia can be beneficial.[2][8]
-
Inappropriate spotting solvent: If the solvent used to dissolve the sample is too polar, it can cause the initial spot to be too large, leading to streaking.[7] Ensure the spotting solvent is as non-polar as possible while still dissolving the sample.
-
Sample degradation on silica: The compound may be unstable on the acidic silica gel.[3] You can test for this by running a 2D TLC. If degradation is occurring, using a different stationary phase like alumina or a reversed-phase plate might be necessary.[2][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are not moving from the baseline (Rf ≈ 0) | The eluent is not polar enough.[2] | Increase the proportion of the polar solvent in your eluent system. For example, change from 20% ethyl acetate in hexane to 40% ethyl acetate in hexane. For very polar compounds, consider using a more polar solvent system like 5% methanol in dichloromethane.[10] |
| Spots are running at the solvent front (Rf ≈ 1) | The eluent is too polar.[1][2] | Decrease the proportion of the polar solvent in your eluent system. For example, change from 50% ethyl acetate in hexane to 20% ethyl acetate in hexane. |
| No spots are visible under UV light | The compound is not UV-active. The sample concentration is too low.[6] The compound may have evaporated.[2] | Use a chemical stain for visualization. Concentrate your sample and re-spot, or spot multiple times in the same location, allowing the solvent to dry between applications.[2][6] If the compound is volatile, visualization by TLC may be difficult. |
| The solvent front is uneven | The TLC plate is touching the side of the developing chamber or the filter paper. The adsorbent on the plate is not uniform or has been chipped.[6][11] | Ensure the plate is centered in the chamber and not touching the sides. Use a new, undamaged TLC plate. If you notice a damaged corner, you can make a 45° cut to remove the chipped area.[11] |
| A large, smeared spot is observed, especially with high-boiling point reaction solvents (e.g., DMF, DMSO) | The high-boiling point solvent from the reaction mixture is smearing on the plate.[3] | After spotting the plate, place it under a high vacuum for a few minutes to remove the residual solvent before developing the plate.[3][12] Alternatively, perform a mini-workup of a small aliquot of the reaction mixture before spotting it on the TLC plate.[12] |
Experimental Protocols
Detailed Methodology for TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation:
-
Starting Material: Dissolve a small amount of the this compound starting material in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Reaction Mixture: Withdraw a small aliquot from the reaction mixture using a capillary tube.[4] If the reaction solvent has a high boiling point, dilute the aliquot with a more volatile solvent.
-
-
Spotting:
-
Using separate capillary spotters, apply a small spot of the starting material solution onto the origin line on the left side of the plate.
-
Apply a small spot of the reaction mixture onto the origin line on the right side of the plate.
-
For a co-spot, apply a spot of the starting material first, and then, using the reaction mixture capillary, spot directly on top of the starting material spot in the center of the origin line.[4]
-
Ensure the spots are small and concentrated by applying the sample in several small applications, allowing the solvent to evaporate completely between each application.[4][6]
-
-
Development:
-
Pour the chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors.
-
Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.[2]
-
Allow the solvent to ascend the plate by capillary action until it reaches about 1 cm from the top of the plate.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the solvent to completely evaporate from the plate.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
If necessary, use an appropriate chemical stain to visualize the spots.
-
Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
-
Monitor the reaction by observing the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane over time.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. silicycle.com [silicycle.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. microbiozindia.com [microbiozindia.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chembam.com [chembam.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. Chromatography [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
Interpreting the ¹H NMR Spectrum of N-(6-formylpyridin-2-yl)pivalamide: A Comparative Guide
This guide provides a detailed interpretation of the ¹H NMR spectrum of N-(6-formylpyridin-2-yl)pivalamide, a key intermediate in medicinal chemistry and materials science. By comparing expected chemical shifts with data from related structures, this document serves as a valuable resource for researchers in positive identification and characterization of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the pivalamide, pyridine, and formyl protons. The electron-withdrawing effects of the formyl and pivalamide groups, along with the nitrogen atom in the pyridine ring, significantly influence the chemical shifts of the aromatic protons.
A summary of the expected ¹H NMR data is presented in Table 1. This data is based on established chemical shift principles and comparison with similar molecules.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| tert-butyl (pivalamide) | ~1.3 | Singlet (s) | N/A | 9H |
| Pyridine H-4 | ~8.1 | Triplet (t) | ~8.0 | 1H |
| Pyridine H-3 | ~8.2 | Doublet (d) | ~8.0 | 1H |
| Pyridine H-5 | ~8.0 | Doublet (d) | ~8.0 | 1H |
| Amide (N-H) | ~9.0 (broad) | Singlet (s) | N/A | 1H |
| Formyl (CHO) | ~10.0 | Singlet (s) | N/A | 1H |
Comparative Spectral Analysis
While an experimental spectrum for this compound is not publicly available, we can build a confident interpretation by comparing its expected spectrum with those of its constituent fragments and related analogues.
-
Pivalamide Moiety : The tert-butyl group of the pivalamide moiety is expected to appear as a sharp singlet at approximately 1.3 ppm, integrating to nine protons. This is consistent with the ¹H NMR spectrum of pivalamide itself, which shows a singlet for the tert-butyl protons around 1.23 ppm in CDCl₃.[1] The amide proton is anticipated to be a broad singlet around 9.0 ppm, a region typical for amide N-H protons.
-
Substituted Pyridine Ring : The protons on the pyridine ring are expected to be in the aromatic region (7.0-9.0 ppm) and deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing formyl and amide substituents. In unsubstituted pyridine, the α-protons (adjacent to N) appear at ~8.6 ppm, the γ-proton at ~7.8 ppm, and the β-protons at ~7.4 ppm. For this compound, the substitution pattern leads to a predicted AMX spin system for the three adjacent pyridine protons (H-3, H-4, and H-5).
-
H-4 : This proton is expected to appear as a triplet around 8.1 ppm due to coupling with both H-3 and H-5.
-
H-3 and H-5 : These protons will appear as doublets due to coupling with H-4. Their precise chemical shifts are influenced by the adjacent substituents. H-3, being adjacent to the electron-donating amide group (via nitrogen), might be expected to be slightly more shielded than H-5, which is adjacent to the electron-withdrawing formyl group. However, the provided prediction places H-3 slightly downfield of H-5.
-
-
Formyl Proton : The aldehyde proton is highly deshielded and is expected to appear as a singlet at approximately 10.0 ppm. This is a characteristic chemical shift for formyl protons on aromatic rings.
Experimental Protocol
The following provides a standard protocol for the acquisition of a ¹H NMR spectrum for this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
3. Data Acquisition:
- Acquire the ¹H NMR spectrum using a standard pulse sequence.
- Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
- Apply a relaxation delay of 1-2 seconds between scans.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption signals.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).
Visualizations
Figure 1. Chemical structure of this compound.
Figure 2. J-coupling relationships between pyridine protons.
References
A Comparative Guide to the ¹³C NMR Chemical Shift Assignments of N-(6-formylpyridin-2-yl)pivalamide and Related Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted ¹³C NMR chemical shifts for N-(6-formylpyridin-2-yl)pivalamide alongside experimentally determined data for its key precursors, 2-amino-6-methylpyridine and pivalamide. This analysis is crucial for researchers engaged in the synthesis and characterization of novel pyridine-based compounds, offering a valuable reference for spectral interpretation and structural verification.
Predicted and Experimental ¹³C NMR Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from established chemical shift principles and analysis of the experimental data for the precursor molecules, 2-amino-6-methylpyridine and pivalamide.[1][2] This comparative approach allows for a more confident assignment of the carbon signals in the target molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 2-Amino-6-methylpyridine [2] | Experimental Chemical Shift (ppm) for Pivalamide [1] |
| C=O (Amide) | ~177 | - | ~179 |
| C(CH₃)₃ (Amide) | ~40 | - | 39.1 |
| C(CH₃)₃ (Amide) | ~28 | - | 27.6 |
| C2 (Pyridine) | ~158 | 158.4 | - |
| C3 (Pyridine) | ~108 | 105.7 | - |
| C4 (Pyridine) | ~139 | 138.5 | - |
| C5 (Pyridine) | ~118 | 113.8 | - |
| C6 (Pyridine) | ~152 | 156.9 | - |
| CHO (Formyl) | ~193 | - | - |
Note: Predicted values are estimations based on substituent effects and data from related structures. Actual experimental values may vary.
Structural Representation and Chemical Shift Assignments
The diagram below illustrates the structure of this compound with the predicted ¹³C NMR chemical shift for each carbon atom.
Figure 1. Structure of this compound with predicted ¹³C NMR shifts.
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a general methodology for the acquisition of ¹³C NMR spectra for organic compounds such as this compound.
1. Sample Preparation:
-
Dissolve 10-50 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and that does not have signals that overlap with the analyte signals.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
The ¹³C NMR spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.
-
The experiment is performed at a constant temperature, usually 298 K.
-
A standard proton-decoupled ¹³C NMR experiment is conducted. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Key acquisition parameters to be set include:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is common to allow for the relaxation of the carbon nuclei.
-
Number of Scans: Due to the low natural abundance of ¹³C, a large number of scans (from several hundred to several thousand) are typically required to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate NMR software.
-
Processing steps include:
-
Fourier Transformation: Converts the time-domain data (FID) to frequency-domain data (the spectrum).
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Chemical Shift Referencing: The chemical shifts are referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
This guide serves as a foundational resource for the spectroscopic analysis of this compound and related structures. The provided data and protocols are intended to facilitate the efficient and accurate characterization of these and similar molecules in a research setting.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-(6-formylpyridin-2-yl)pivalamide
For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through fragmentation analysis. This guide offers a detailed comparison of the predicted mass spectrometry fragmentation of N-(6-formylpyridin-2-yl)pivalamide against related chemical structures, supported by established fragmentation principles of its constituent functional groups.
This comparative analysis is designed to aid in the identification and characterization of this compound and to differentiate it from potential isomers and related substances. By dissecting the fragmentation patterns of its key structural motifs—the pivalamide group, the 2-aminopyridine core, and the 6-formyl substituent—we can construct a theoretical fragmentation pathway. This predicted pathway is then juxtaposed with the known fragmentation of analogous compounds to highlight unique and shared fragmentation channels.
Predicted Fragmentation Profile of this compound
The mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways, driven by the lability of the amide bond, the stability of the pyridine ring, and the reactivity of the formyl and pivaloyl groups.
Table 1: Predicted Major Fragment Ions for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Structure | Predicted m/z |
| 207.11 [M+H]⁺ | Acylium ion | C₅H₄N₂O (aminopyridine aldehyde) | [C(CH₃)₃CO]⁺ | 85.06 |
| 207.11 [M+H]⁺ | Protonated 2-amino-6-formylpyridine | C₅H₁₀O (pivalaldehyde) | [C₆H₆N₂O+H]⁺ | 123.05 |
| 207.11 [M+H]⁺ | Loss of tert-butyl radical | •C(CH₃)₃ | [M+H-C₄H₉]⁺ | 150.06 |
| 150.06 | Loss of CO from fragment | CO | [C₇H₇N₂O]⁺ | 122.06 |
| 123.05 | Loss of CO from aminopyridine fragment | CO | [C₅H₆N₂+H]⁺ | 95.06 |
| 123.05 | Loss of HCN from aminopyridine fragment | HCN | [C₅H₅NO+H]⁺ | 96.04 |
Comparative Fragmentation Analysis
To provide a robust comparative framework, the predicted fragmentation of this compound is analyzed alongside compounds sharing key structural features.
1. N-(pyridin-2-yl)pivalamide: This analogue lacks the formyl group. Its fragmentation is expected to be dominated by the cleavage of the amide bond, leading to a prominent pivaloyl acylium ion (m/z 85) and the protonated 2-aminopyridine ion (m/z 95). The absence of fragments resulting from the formyl group will be a key differentiating feature.
2. N-(6-methylpyridin-2-yl)pivalamide: The replacement of the formyl group with a methyl group will alter the fragmentation pattern. While the primary amide bond cleavage will still be observed, subsequent fragmentations of the pyridine-containing ion will differ. For instance, the loss of a methyl radical is less likely than the loss of a neutral CO molecule from the formyl group.
3. 2-amino-6-formylpyridine: This compound represents the core pyridine structure of the target molecule. Its fragmentation will be characterized by the loss of CO from the protonated molecule and subsequent cleavages of the pyridine ring, such as the loss of HCN. These fragments will likely be observed in the spectrum of this compound after the initial loss of the pivaloyl group.
Experimental Protocols
To generate the mass spectrometry data for comparative analysis, the following general protocol for Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is recommended.
Sample Preparation: Samples are dissolved in a suitable solvent, typically a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of 1-10 µg/mL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.
Visualizing Fragmentation Pathways
The logical relationships in the fragmentation process can be effectively visualized using graph diagrams.
Caption: Predicted Fragmentation Pathway of this compound.
Alternative Analytical Approaches
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound and its analogues should be supported by other analytical techniques.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity than MS, requires pure sample. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Fast and simple analysis. | Provides limited structural information, complex spectra. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture. | High resolution and sensitivity, widely applicable. | Does not provide structural information on its own. |
The following workflow illustrates a typical analytical approach for the characterization of a novel compound.
Caption: Standard analytical workflow for compound characterization.
Comparative Analysis of N-(6-formylpyridin-2-yl)pivalamide and Other Pyridine Aldehydes in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(6-formylpyridin-2-yl)pivalamide with other relevant pyridine aldehydes, focusing on their chemical reactivity and biological significance. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery, offering objective data to inform compound selection and experimental design.
Executive Summary
Pyridine aldehydes are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their utility stems from the reactivity of the aldehyde group and the inherent properties of the pyridine ring. This guide focuses on this compound, a substituted pyridine-2-carboxaldehyde, and compares its characteristics with those of the parent pyridine-2-carboxaldehyde and its derivatives. The comparison encompasses chemical reactivity, particularly in the formation of Schiff bases, and biological activity, with a focus on anticancer applications.
Chemical Reactivity: A Comparative Overview
The reactivity of the formyl group is a key determinant of the utility of pyridine aldehydes in synthesis. Condensation reactions, particularly the formation of Schiff bases (imines) with primary amines, are fundamental transformations for this class of compounds. The electrophilicity of the aldehyde carbon is influenced by the electronic properties of the pyridine ring and its substituents.
For a practical comparison, we present typical reaction yields for Schiff base formation for both this compound and pyridine-2-carboxaldehyde, extracted from available literature. It is important to note that these yields are from different reaction systems and are therefore not a direct head-to-head comparison but provide a general indication of their synthetic utility.
Table 1: Comparison of Reaction Yields for Schiff Base Formation
| Aldehyde | Amine | Product | Yield (%) | Reference |
| This compound | Hydrazine Hydrate | N-(6-(hydrazonomethyl)pyridin-2-yl)pivalamide | Not explicitly reported, but the subsequent product was obtained in good yield. | [1] |
| Pyridine-2-carboxaldehyde | p-Toluidine | Dimerized Schiff Base | 61% | [2] |
| Pyridine-2-carboxaldehyde | Substituted Amines | Various Schiff Bases | 63-86% | [3] |
| Pyridine-2-carboxaldehyde | L-tryptophan | Schiff Base | 75-85% | [4] |
Biological Activity: Focus on Anticancer Potential
Pyridine aldehyde derivatives, particularly as Schiff bases and their metal complexes, have attracted significant interest for their potential as therapeutic agents. A notable area of investigation is their application in cancer therapy.
Derivatives of pyridine-2-carboxamide have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation.[5] Inhibition of HPK1 is a promising strategy in cancer immunotherapy as it can enhance the anti-tumor immune response. While specific biological activity data for this compound is not publicly available, the broader class of pyridine-2-carboxamides has demonstrated significant potential in this area.
The following table summarizes the in vitro and in vivo activity of selected pyridine derivatives, highlighting their potential as anticancer agents.
Table 2: Biological Activity of Selected Pyridine Derivatives
| Compound | Target/Assay | Activity | Reference |
| Pyridine-2-carboxamide analogues | HPK1 Inhibition | Good in vitro inhibitory activity and in vivo efficacy in murine colorectal cancer models.[5] | [5] |
| 6-phenylpyridin-2-yl guanidine | MSK1 Inhibition | IC50 ~18 µM | [6] |
| 2-aminobenzimidazole derivative | MSK1 Inhibition & IL-6 Release | IC50 ~2 µM | [6] |
Signaling Pathway Visualization: HPK1 Inhibition
The following diagram illustrates the simplified signaling pathway of T-cell receptor (TCR) activation and the role of HPK1 as a negative regulator. Pyridine-2-carboxamide derivatives can inhibit HPK1, thereby promoting T-cell activation and enhancing the anti-tumor immune response.
Caption: HPK1 negative regulation of T-cell activation and its inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the scientific community. Below are representative procedures for the synthesis of Schiff bases from pyridine aldehydes.
Synthesis of a Schiff Base from Pyridine-2-carboxaldehyde
Objective: To synthesize a Schiff base via the condensation of pyridine-2-carboxaldehyde with a primary amine.
Materials:
-
Pyridine-2-carboxaldehyde (1.0 eq)
-
p-Toluidine (1.0 eq)
-
Methanol
-
Nitrogen atmosphere
Procedure:
-
To a solution of pyridine-2-carboxaldehyde (0.50 g, 4.6 mmol) in 17 mL of methanol, add p-toluidine (0.50 g, 4.6 mmol).[2]
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 30 minutes.[2]
-
Continue stirring for an additional 2 hours as a beige precipitate forms.[2]
-
Collect the precipitate by filtration and dry to yield the product.[2]
-
In this specific reported instance, the initial Schiff base underwent a subsequent dimerization, with a final yield of 61% for the dimerized product.[2]
General Synthesis of Schiff Bases from Pyridine-2,6-dicarboxamide Derivatives
Objective: To synthesize bis-Schiff bases from a pyridine-2,6-dicarboxamide precursor.
Materials:
-
N2,N6-Bis(1-hydrazinyl)pyridine-2,6-dicarboxamides (1.0 eq)
-
Appropriate aromatic or heterocyclic aldehyde (2.0 eq)
-
Absolute Ethanol
Procedure:
-
Reflux a mixture of the N2,N6-bis(1-hydrazinyl)pyridine-2,6-dicarboxamide and the aldehyde in absolute ethanol.[1][7]
-
The reaction time will vary depending on the specific aldehyde used.[1][7]
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product under vacuum.
Conclusion
This compound and other pyridine aldehydes are valuable scaffolds in synthetic and medicinal chemistry. While direct comparative performance data is scarce, this guide provides a framework for understanding their relative reactivity and biological potential based on available literature. The provided experimental protocols offer a starting point for the synthesis of novel derivatives. The visualization of the HPK1 signaling pathway highlights a key area where pyridine carboxamide derivatives are making a significant impact in the development of new cancer immunotherapies. Further research into the direct comparison of these compounds is warranted to fully elucidate their respective advantages in various applications.
References
- 1. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to N-(6-formylpyridin-2-yl)pivalamide and N-(3-formyl-5-methylpyridin-2-yl)pivalamide for Researchers
In the landscape of synthetic chemistry and drug discovery, substituted pyridine scaffolds serve as critical building blocks for a diverse array of functional molecules. This guide provides a comparative analysis of two such scaffolds: N-(6-formylpyridin-2-yl)pivalamide and N-(3-formyl-5-methylpyridin-2-yl)pivalamide. While direct comparative performance data is not extensively available in the public domain, this document synthesizes existing information on their chemical properties, synthesis, and primary applications to assist researchers in selecting the appropriate intermediate for their specific needs.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of the two compounds is presented below. These properties are essential for understanding their solubility, reactivity, and stability.
| Property | This compound | N-(3-formyl-5-methylpyridin-2-yl)pivalamide |
| CAS Number | 372948-82-8[1] | 127446-31-5[2] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | C₁₂H₁₆N₂O₂[2] |
| Molecular Weight | 206.24 g/mol | 220.27 g/mol [2] |
| Physical Form | Solid | Solid |
| SMILES String | O=Cc1cccc(n1)NC(=O)C(C)(C)C | Cc1cnc(NC(=O)C(C)(C)C)c(C=O)c1 |
| InChI Key | DRJJATMNDDRQOM-UHFFFAOYSA-N | HMOHLNKCBWHRFI-UHFFFAOYSA-N |
Synthesis and Reactivity
Both compounds share a common synthetic feature in the pivalamide protection of an aminopyridine precursor. However, the starting materials and the position of the formyl group distinguish their synthetic pathways and subsequent reactivity.
This compound
The synthesis of this compound typically commences with 2-amino-6-methylpyridine.[3] The amino group undergoes acylation with pivaloyl chloride to form the stable intermediate, N-(6-methylpyridin-2-yl)pivalamide. This protection step is crucial to prevent side reactions in the subsequent oxidation of the methyl group to a formyl group to yield the final product.[3]
The formyl group at the 6-position is a versatile handle for a wide range of organic transformations, including:[3]
-
Schiff Base Formation: Condensation with primary amines to form imines, which are valuable ligands in coordination chemistry.[3]
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group.[3]
-
Carbon-Carbon Bond Formation: Participation in reactions like aldol condensations and Wittig reactions.[3]
This reactivity profile makes this compound a key intermediate for synthesizing novel ligands for catalysis and complex heterocyclic systems with potential biological activity.[3]
N-(3-formyl-5-methylpyridin-2-yl)pivalamide
Information on the detailed synthesis of N-(3-formyl-5-methylpyridin-2-yl)pivalamide is less prevalent in publicly available literature. However, its primary documented application is in the synthesis of nucleobases for peptide nucleic acid (PNA) systems.[2] PNAs are synthetic analogs of DNA and RNA with a pseudopeptide backbone. The formyl group in this compound is strategically positioned at the 3-position, likely to facilitate the construction of substituted 1,8-naphthyridin-2(1H)-ones, which can act as modified nucleobases in PNA duplex and triplex recognition systems.[2]
Experimental Protocols
General Synthesis of N-(pyridin-2-yl)amides
A common method involves the reaction of an aminopyridine with a suitable acylating agent. For the synthesis of N-(pyridin-2-yl)benzamides, a bimetallic metal-organic framework (Fe₂Ni-BDC) has been used as a heterogeneous catalyst for the Michael addition amidation reaction of 2-aminopyridine and nitroolefins.
Experimental Workflow for Catalytic Amidation
Caption: General workflow for the synthesis of N-(pyridin-2-yl)benzamides.
Applications and Performance Comparison
The distinct substitution patterns of the two pivalamides dictate their primary areas of application, and thus, their performance is best understood within these contexts.
This compound: A Versatile Synthetic Intermediate
The utility of this compound lies in its role as a precursor to a variety of functional molecules. Its performance is measured by its reactivity and the efficiency with which it can be converted into more complex structures. The formyl group's position allows it to readily participate in condensation and other reactions, making it a valuable tool for building molecules with applications in:
-
Catalysis: As a building block for ligands that can coordinate with metal centers to form catalysts.[3]
-
Materials Science: The pyridine nitrogen and formyl oxygen can act as coordination sites for the development of novel materials.[3]
-
Medicinal Chemistry: The formyl group can be a starting point for constructing fused heterocyclic systems, which are common scaffolds in biologically active molecules, including those with telomerase inhibitory activity.[3]
N-(3-formyl-5-methylpyridin-2-yl)pivalamide: A Specialized Reagent for PNA Synthesis
In contrast, N-(3-formyl-5-methylpyridin-2-yl)pivalamide is a more specialized reagent. Its performance is evaluated by its ability to be incorporated into PNA oligomers and the properties it imparts to the resulting PNA strands. Its application is primarily focused on:
-
Nucleic Acid Recognition: Used in the synthesis of modified nucleobases for PNA duplex and triplex systems.[2] The specific substitution pattern is designed to create nucleobase analogs that can enhance the binding affinity and specificity of PNAs to their target DNA or RNA sequences.
Logical Relationship of Compound Functionality
Caption: Synthetic utility and application pathways for the two pivalamides.
Conclusion
This compound and N-(3-formyl-5-methylpyridin-2-yl)pivalamide are valuable, yet distinct, chemical intermediates. The choice between them should be guided by the intended application.
-
This compound is the more versatile building block for general organic synthesis, particularly for the development of ligands, catalysts, and complex heterocyclic scaffolds. Its reactivity is centered around the accessible formyl group at the 6-position.
-
N-(3-formyl-5-methylpyridin-2-yl)pivalamide is a specialized reagent tailored for the synthesis of modified nucleobases for peptide nucleic acids. Its utility is in the field of bio-organic and medicinal chemistry, specifically for applications requiring nucleic acid recognition.
Further experimental studies directly comparing the reactivity and biological effects of these two compounds and their derivatives would be beneficial to the scientific community and could unveil new applications for these pyridine-based scaffolds.
References
A Comparative Guide to the Structural Characterization of N-(6-formylpyridin-2-yl)pivalamide Derivatives
This guide provides a detailed comparison of the structural characterization of N-(6-formylpyridin-2-yl)pivalamide and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and analysis of novel pyridine compounds. The guide covers key experimental data, detailed protocols, and comparisons with alternative molecular scaffolds.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyridine ring scaffold. This molecule is of significant interest in medicinal and materials chemistry due to its versatile functional groups: a reactive formyl (-CHO) group and a protecting pivalamide group. The formyl group serves as a crucial handle for a wide array of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions, making it a valuable precursor for diverse molecular architectures.[1] The pyridine nitrogen and formyl oxygen can also act as coordination sites, making these scaffolds useful in the design of ligands for metal complexes and supramolecular structures.[1]
The structural characterization of this compound and its derivatives is essential for understanding their chemical reactivity, biological activity, and potential applications. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography provide precise information about the molecule's connectivity, molecular weight, and three-dimensional architecture.
Synthesis and Experimental Protocols
The primary synthetic route to this compound starts with the functionalization of 2-amino-6-methylpyridine. The process involves two main steps: protection of the amino group followed by oxidation of the methyl group.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Protection of the Amino Group (Acylation):
-
Dissolve 2-amino-6-methylpyridine in an inert solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, typically triethylamine or pyridine, to the solution to neutralize the HCl byproduct formed during the reaction.
-
Slowly add pivaloyl chloride (the acylating agent) to the mixture. The amino group of 2-amino-6-methylpyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride in a nucleophilic acyl substitution reaction.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The resulting intermediate is N-(6-methylpyridin-2-yl)pivalamide.
-
-
Oxidation of the Methyl Group:
-
The intermediate, N-(6-methylpyridin-2-yl)pivalamide, is then subjected to an oxidation reaction to convert the methyl group at the 6-position into a formyl group.
-
Common oxidizing agents for this transformation include selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) under controlled conditions.
-
Upon completion, the reaction mixture is worked up and the final product, this compound, is purified, typically by column chromatography.
-
Caption: Synthetic workflow for this compound.
Structural Characterization Data
The definitive structure of this compound and its derivatives is established using a combination of spectroscopic and crystallographic methods.
Caption: Key techniques for structural characterization.
3.1. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound [1]
| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) |
| Proton Type | Predicted Shift (δ) |
| Formyl-H | ~9.9 |
| Pyridine-H (positions 3, 4, 5) | ~7.8 - 8.2 |
| Amide-H | ~8.5 |
| t-Butyl-H | ~1.3 |
3.2. Mass Spectrometry
Mass spectrometry (MS) is employed to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.[1]
Table 2: Expected Mass Spectrometry Data for this compound [1]
| Ion | Expected m/z (mass-to-charge ratio) | Description |
| [M+H]⁺ | 207.113 | Protonated molecular ion |
| [M]⁺ | 206.106 | Molecular ion |
| [M-C₄H₉]⁺ | 149.035 | Loss of the t-butyl group |
| [C₅H₁₀NO]⁺ | 100.076 | Pivaloyl cation fragment |
3.3. X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive evidence of molecular structure, offering precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction [2][3]
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., acetonitrile, methanol).[3]
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using Cu Kα or Mo Kα radiation.[2]
-
Structure Solution and Refinement: The collected data are integrated and scaled. The crystal structure is solved using direct methods and refined using software packages like SHELXT and SHELXL within a graphical interface such as OLEX2.[2]
Table 3: Predicted Intermolecular Interactions in the Crystal Structure of this compound [1]
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 |
| Intermolecular Hydrogen Bond | Amide N-H | Formyl O |
| π–π Stacking | Pyridine Ring | Pyridine Ring |
| C—H···O Interaction | Pyridine C-H | Pivaloyl O |
| C—H···π Interaction | Formyl C-H | Pyridine Ring |
Comparison with Alternative Scaffolds
The structural properties of this compound derivatives can be compared with other heterocyclic dicarboxamides, such as those based on pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide cores. These related compounds are also synthesized via condensation reactions and have been structurally characterized by X-ray crystallography.[2][4]
A key structural feature for comparison is the planarity of the molecule, which is influenced by the conformation of the carboxamide groups attached to the central ring. This is often defined by the dihedral angles between the plane of the amide group and the plane of the heterocyclic ring.[2]
Table 4: Comparison of Molecular Geometry in Heterocyclic Dicarboxamides [2]
| Compound Class | Central Scaffold | Typical Conformation | Key Structural Features |
| N-(Pyridin-2-yl)pivalamide Derivatives | Pyridine | Expected to be relatively planar | The bulky t-butyl group may induce some steric hindrance, affecting planarity. |
| Pyridine-2,6-dicarboxamide Derivatives | Pyridine | Can adopt planar, semi-skew, or skew conformations depending on substituents. | Conformation is determined by the dihedral angles between the two carboxamide groups and the pyridine ring.[2] |
| Furan-2,5-dicarboxamide Derivatives | Furan | Often exhibit significant deviation from planarity (skew conformation). | The geometry of the five-membered furan ring influences the overall molecular shape.[2] |
The comparison highlights that while all these molecules are based on heterocyclic cores with amide functionalities, the nature of the central ring (six-membered pyridine vs. five-membered furan) and the substituents significantly impact their three-dimensional structure and potential for forming supramolecular assemblies.[2]
Conclusion
The structural characterization of this compound derivatives relies on a synergistic application of modern analytical techniques. NMR and mass spectrometry are indispensable for confirming the chemical identity and connectivity, while X-ray crystallography provides unparalleled insight into the solid-state architecture and non-covalent interactions. Comparative analysis with related heterocyclic amides reveals how subtle changes in the molecular scaffold can lead to significant differences in conformation and crystal packing. This detailed structural knowledge is paramount for the rational design of new derivatives with tailored properties for applications in drug discovery and materials science.
References
- 1. This compound | 372948-82-8 | Benchchem [benchchem.com]
- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives [mdpi.com]
- 3. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Purity Analysis of N-(6-formylpyridin-2-yl)pivalamide
Introduction to Analytical Challenges
N-(6-formylpyridin-2-yl)pivalamide is a pyridine derivative, a class of compounds frequently encountered in the pharmaceutical industry.[1][2] The primary challenge in developing a purity analysis method is to achieve adequate separation of the main compound from its potential impurities, which may include starting materials, by-products, and degradation products. Reverse-phase HPLC (RP-HPLC) is a widely adopted and robust technique for this purpose.[3][4]
Comparative Analysis of HPLC Methods
The following table summarizes a proposed primary HPLC method and a potential alternative, derived from established methods for similar compounds.
| Parameter | Proposed Method: RP-HPLC with C18 Column | Alternative Method: Mixed-Mode Chromatography |
| Principle | Separation based on hydrophobicity. | Separation based on a combination of hydrophobicity and ion-exchange.[1] |
| Stationary Phase | Octadecyl (C18) silica gel | Mixed-mode stationary phase (e.g., C18 with embedded ion-exchange groups) |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphate buffer pH 2-3).[3] | Acetonitrile and water with an acidic buffer (e.g., sulfuric acid or formic acid).[1] |
| Detection | UV-Vis Detector (Diode Array Detector recommended for peak purity analysis) | UV-Vis Detector, Mass Spectrometry (MS) compatible.[2] |
| Typical Flow Rate | 1.0 - 1.5 mL/min | 1.0 mL/min[5] |
| Advantages | Robust, widely available columns, good peak shapes for many compounds. | Offers unique selectivity, especially for polar and ionizable compounds.[1] |
| Considerations | May require optimization of mobile phase pH and organic modifier gradient for optimal separation. | Column selection is critical and may be less commonly available. |
Experimental Protocols
Below are detailed experimental protocols for the proposed HPLC methods.
Method 1: Proposed RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-80% B
-
20-25 min: 80% B
-
25-26 min: 80-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (50:50 v/v) to a concentration of approximately 1 mg/mL.
Method 2: Alternative Mixed-Mode Chromatography Method
-
Instrumentation: An HPLC or LC-MS system with a pump, autosampler, column oven, and a UV or MS detector.
-
Column: Mixed-mode (e.g., Primesep 100), 150 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: Isocratic mixture of 55% water, 45% acetonitrile, and 0.05% sulfuric acid.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or MS detection.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of 1 mg/mL.
Method Validation
For use in a regulated environment, the chosen HPLC method must be validated according to ICH guidelines.[4][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Logical Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Signaling Pathway for Purity Analysis Decision
Caption: Decision pathway for purity analysis of the target compound.
References
A Comparative Guide to the Synthetic Pathways of N-(6-formylpyridin-2-yl)pivalamide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic pathways for N-(6-formylpyridin-2-yl)pivalamide, a valuable building block in the development of novel pharmaceuticals.
This document outlines two primary synthetic routes to this compound, presenting a side-by-side comparison of their respective methodologies, yields, and reaction conditions. Detailed experimental protocols are provided for each key transformation, and the strategic advantages and disadvantages of each pathway are discussed to aid in the selection of the most suitable method for specific research and development needs.
Established Pathway: Oxidation of a Methyl Precursor
The most commonly cited synthesis of this compound commences with the readily available 2-amino-6-methylpyridine. This well-established route involves a two-step process: protection of the amino group followed by oxidation of the methyl group.
The initial step is the protection of the primary amine of 2-amino-6-methylpyridine via acylation with pivaloyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The resulting intermediate is N-(6-methylpyridin-2-yl)pivalamide.[1]
The subsequent and final step is the oxidation of the methyl group at the 6-position of the pyridine ring to the desired formyl group. A common and effective method for this transformation is a two-step sequence involving a benzylic bromination followed by hydrolysis.[1] The methyl group is first treated with a brominating agent like N-bromosuccinimide (NBS) to form a dibromomethyl intermediate. This intermediate is then hydrolyzed, often under acidic conditions or with the aid of a silver salt, to yield the target aldehyde, this compound.[1]
Alternative Pathway: Late-Stage Acylation of a Formyl-Pyridine Intermediate
An alternative synthetic strategy involves the initial formation of the key intermediate, 2-amino-6-formylpyridine, followed by the acylation of the amino group with pivaloyl chloride. This approach reverses the order of the key functional group transformations compared to the established pathway.
The synthesis of 2-amino-6-formylpyridine can be approached through various formylation methods applied to 2-aminopyridine derivatives. These methods include, but are not limited to, the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions, which are classical methods for the introduction of a formyl group onto an aromatic or heteroaromatic ring. The specific ortho-formylation of 2-aminopyridines has been accomplished through the rearrangement of azasulphonium salts or the oxidation of 2-amino-3-methylthiomethylpyridines.[1] Once 2-amino-6-formylpyridine is obtained, the final step is the selective N-acylation with pivaloyl chloride to yield this compound.
Data Presentation: Comparison of Synthetic Pathways
| Step | Established Pathway | Alternative Pathway |
| Starting Material | 2-Amino-6-methylpyridine | 2-Aminopyridine |
| Key Intermediate | N-(6-methylpyridin-2-yl)pivalamide | 2-Amino-6-formylpyridine |
| Step 1 | Acylation of 2-amino-6-methylpyridine with pivaloyl chloride | Formylation of 2-aminopyridine |
| Step 2 | Oxidation of the methyl group of N-(6-methylpyridin-2-yl)pivalamide | Acylation of 2-amino-6-formylpyridine with pivaloyl chloride |
| Overall Yield | Data not available in cited sources | Data not available in cited sources |
| Reagents & Conditions | Step 1: Pivaloyl chloride, triethylamine or pyridine, inert solvent (e.g., dichloromethane). Step 2: N-bromosuccinimide followed by hydrolysis (e.g., silver nitrate or acidic conditions). | Step 1: Various formylation reagents and conditions (e.g., Vilsmeier-Haack, Duff, Reimer-Tiemann). Step 2: Pivaloyl chloride, base, inert solvent. |
Experimental Protocols
Established Pathway:
Step 1: Synthesis of N-(6-methylpyridin-2-yl)pivalamide
To a solution of 2-amino-6-methylpyridine in an inert solvent such as dichloromethane, an equimolar amount of pivaloyl chloride is added dropwise at a controlled temperature, typically 0 °C. A slight excess of a base like triethylamine is added to scavenge the HCl produced during the reaction. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography. The product is then isolated and purified by standard procedures such as extraction and chromatography.
Step 2: Synthesis of this compound
N-(6-methylpyridin-2-yl)pivalamide is dissolved in a suitable solvent and treated with N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction mixture is heated to initiate the benzylic bromination. After the formation of the dibromomethyl intermediate, the crude product is subjected to hydrolysis. This can be achieved by treatment with silver nitrate in aqueous acetone or by heating in an acidic aqueous solution to afford the final product, this compound.
Alternative Pathway:
Step 1: Synthesis of 2-amino-6-formylpyridine (Illustrative Vilsmeier-Haack Conditions)
The Vilsmeier reagent is prepared by the reaction of a substituted formamide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride. 2-Aminopyridine is then added to the Vilsmeier reagent, and the reaction mixture is heated. Upon completion, the reaction is quenched with water, and the pH is adjusted to hydrolyze the intermediate iminium salt to the aldehyde. The product, 2-amino-6-formylpyridine, is then isolated and purified.
Step 2: Synthesis of this compound
2-Amino-6-formylpyridine is dissolved in an appropriate solvent, and pivaloyl chloride is added in the presence of a non-nucleophilic base. The reaction is carried out at a suitable temperature to ensure the selective acylation of the amino group without affecting the formyl group. The final product is isolated and purified using standard techniques.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the logical flow of the two synthetic pathways.
Conclusion
Both the established and alternative pathways offer viable routes to this compound. The choice of pathway will likely depend on the availability and cost of starting materials, the desired scale of the synthesis, and the specific experimental capabilities of the laboratory. The established pathway benefits from a well-documented procedure, though it involves a potentially harsh oxidation step. The alternative pathway offers a different strategic approach by introducing the formyl group early in the synthesis, which may be advantageous depending on the specific formylation method employed and its compatibility with the substrate. Further optimization and detailed quantitative analysis of the alternative pathway are warranted to fully assess its efficiency compared to the established route.
References
A Comparative Analysis of the Telomerase Inhibitory Activity of N-(6-formylpyridin-2-yl)pivalamide Analogs
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activity of N-(6-formylpyridin-2-yl)pivalamide analogs, with a focus on their potential as telomerase inhibitors. This document summarizes key structure-activity relationship (SAR) data and provides detailed experimental methodologies to support further research and development in this area.
The this compound scaffold serves as a versatile intermediate in the synthesis of novel compounds with therapeutic potential.[1] Derivatives of the 6-formylpyridine-2-carboxylate core have demonstrated notable inhibitory activity against telomerase, an enzyme crucial for cancer cell immortality.[2][3] This guide focuses on a series of these analogs, presenting a comparative analysis of their biological efficacy.
Comparative Biological Activity
A study by Park et al. systematically explored the telomerase inhibitory activity of a series of 6-formyl-pyridine-2-carboxylate derivatives. The core structure was modified by introducing various phenol, thiophenol, and aniline moieties to the carboxylate group, leading to the identification of potent inhibitors. The biological activity of these analogs was quantified using the Telomerase Repeat Amplification Protocol (TRAP) assay, with results expressed as IC50 values (the concentration of the compound required to inhibit 50% of the telomerase activity).
The following table summarizes the structure-activity relationship for a selection of these analogs, highlighting the impact of different substituents on their telomerase inhibitory potency.
| Compound ID | R Group (Substituent) | IC50 (µM) |
| 1 | Phenyl | > 50 |
| 2 | 4-Chlorophenyl | 15.3 |
| 3 | 3,4-Dichlorophenyl | 7.8 |
| 4 | 4-Methoxyphenyl | > 50 |
| 5 | 4-Nitrophenyl | 25.6 |
| 6 | Phenylamino | > 50 |
| 7 | 4-Chlorophenylamino | 30.1 |
| 8 | Phenylthio | 10.2 |
| 9 | 4-Chlorophenylthio | 4.5 |
| 10 | 3,4-Dichlorophenylthio | 2.1 |
Among the tested compounds, the 3,4-dichlorothiophenol ester derivative (Compound 10) exhibited the most potent in vitro telomerase inhibitory activity.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of the parent compound, this compound, is a multi-step process that begins with the protection of the amino group of 2-amino-6-methylpyridine, followed by oxidation of the methyl group to a formyl group.[1]
Step 1: Synthesis of N-(6-methylpyridin-2-yl)pivalamide
-
To a solution of 2-amino-6-methylpyridine in an inert solvent such as dichloromethane, add a base (e.g., triethylamine or pyridine).
-
Slowly add pivaloyl chloride to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(6-methylpyridin-2-yl)pivalamide.
Step 2: Synthesis of this compound
-
Dissolve N-(6-methylpyridin-2-yl)pivalamide in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
-
Reflux the mixture until the reaction is complete.
-
Cool the reaction mixture and filter to remove succinimide.
-
Concentrate the filtrate and hydrolyze the resulting benzylic bromide with an aqueous acid or a silver nitrate solution to yield the final product, this compound.
Caption: Synthetic pathway for this compound.
Telomerase Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method used to detect telomerase activity.[4][5][6][7] The protocol generally involves three main steps: telomerase-mediated extension of a substrate oligonucleotide, PCR amplification of the extended products, and detection of the PCR products.[4]
1. Cell Lysis and Protein Extraction:
-
Harvest cultured cells and wash with PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., containing NP-40) on ice for 30 minutes.[4]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
2. Telomerase Extension Reaction:
-
Prepare a reaction mixture containing the cell extract, a TS primer (a substrate for telomerase), dNTPs, and reaction buffer.
-
Incubate the mixture at a temperature optimal for telomerase activity (e.g., 30°C) for a specific duration (e.g., 30 minutes) to allow telomerase to add telomeric repeats to the TS primer.
3. PCR Amplification:
-
Add a reverse primer (ACX) and Taq polymerase to the reaction mixture.
-
Perform PCR to amplify the telomerase-extended products. An internal control is often included to normalize for PCR efficiency.
4. Detection and Quantification:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) followed by staining with a fluorescent dye (e.g., SYBR Green) or by using a fluorescently labeled primer.[6]
-
Quantify the telomerase activity by measuring the intensity of the characteristic 6-base pair ladder of the amplified telomeric repeats relative to the internal control.
-
For inhibitor studies, perform the assay with varying concentrations of the test compound and determine the IC50 value.
Caption: Workflow for the Telomerase Repeat Amplification Protocol (TRAP) assay.
Conclusion
The comparative data presented in this guide demonstrate that modifications to the ester or amide group of the 6-formylpyridine-2-carboxylate scaffold can significantly impact telomerase inhibitory activity. Specifically, the introduction of a thiophenol moiety with electron-withdrawing substituents, such as chlorine atoms, enhances the potency. The detailed synthetic and biological testing protocols provided herein offer a foundation for the further exploration and optimization of this promising class of compounds as potential anticancer agents.
References
- 1. This compound | 372948-82-8 | Benchchem [benchchem.com]
- 2. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. telomer.com.tr [telomer.com.tr]
- 7. Measuring telomerase activity using TRAP assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE, ensuring compliance with safety protocols and regulatory requirements.
I. Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specific Requirement |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container, avoiding dust generation.[1] For solutions, absorb with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or safety officer.
III. Disposal Procedure
This compound must be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Guide:
-
Waste Segregation:
-
Solid Waste: Place unadulterated this compound, as well as contaminated items such as weighing paper and disposable labware, into a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: If the compound is in solution, it should be collected in a labeled, sealed, and compatible liquid hazardous waste container. Avoid mixing with incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Toxic").
-
Ensure the container is dated upon the first addition of waste.
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Keep containers tightly closed to prevent the release of vapors.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Waste must be disposed of in accordance with all local, state, and national regulations.[2] The preferred method of disposal for pyridine-containing compounds is typically high-temperature incineration at a licensed facility.[3]
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE
Essential Safety and Handling Guide for N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these guidelines is essential to ensure a safe laboratory environment and to minimize risks associated with this chemical.
Chemical Hazard Summary
This compound is a hazardous substance with the following classifications[1]:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.
-
Acute Toxicity, Dermal (Category 2): Fatal in contact with skin.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.
Personal Protective Equipment (PPE) Summary
The following table summarizes the required personal protective equipment for various operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side-shields | Chemical-resistant gloves (e.g., Nitrile rubber) | Laboratory coat | Not generally required if container is intact |
| Storage and Transport within Lab | Safety glasses with side-shields | Chemical-resistant gloves (e.g., Nitrile rubber) | Laboratory coat | Not generally required |
| Weighing and Aliquoting (in a fume hood) | Chemical safety goggles and a face shield | Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber) | Chemical-resistant laboratory coat or apron | Use of a certified chemical fume hood is mandatory. If not feasible, a NIOSH-approved respirator with an appropriate particulate filter (P3) is required.[1] |
| Experimental Use (in a fume hood) | Chemical safety goggles and a face shield | Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber) | Chemical-resistant laboratory coat or apron | Mandatory use of a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant coveralls or suit | A NIOSH-approved respirator with an appropriate particulate filter (P3) is required.[1] |
| Waste Disposal | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile rubber) | Laboratory coat | Not generally required if waste is properly contained |
Operational Plan: Step-by-Step Guidance
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear safety glasses and chemical-resistant gloves during inspection.
-
Storage: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly closed and clearly labeled. Store in a locked cabinet or an area with restricted access.[1]
Handling and Experimental Use
-
Pre-Experiment Briefing: All personnel involved must be familiar with the hazards of this chemical and the emergency procedures.
-
Controlled Environment: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Personal Protective Equipment: Adhere strictly to the PPE requirements outlined in the table above. Always wear a laboratory coat, chemical safety goggles, a face shield, and double-glove with nitrile rubber gloves.[2][3]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][4]
-
Contaminated Clothing: Immediately remove any clothing that becomes contaminated and wash it before reuse.[4]
Spill and Emergency Procedures
-
Minor Spills (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material.
-
Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area and alert others.
-
Contact the institution's emergency response team.
-
Prevent entry to the contaminated area.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek immediate medical attention. Remove contaminated clothing.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Waste Disposal
-
Collection: All waste contaminated with this compound, including empty containers, contaminated gloves, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[1]
Experimental Workflow Diagram
The following diagram illustrates the essential steps and safety precautions for handling this compound.
Caption: A workflow diagram outlining the key stages and safety measures for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
